Boc-Tyr-OtBu
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO5/c1-17(2,3)23-15(21)14(19-16(22)24-18(4,5)6)11-12-7-9-13(20)10-8-12/h7-10,14,20H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJGINMQCMATNP-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on Boc-Tyr-OtBu: Chemical Properties, Structure, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-L-tyrosine tert-butyl ester (Boc-Tyr-OtBu), a critical protected amino acid derivative in modern peptide synthesis. This document details its physicochemical characteristics, provides established experimental protocols for its synthesis and use, and illustrates its role in the well-established Boc-based solid-phase peptide synthesis (SPPS) methodology.
Core Chemical and Physical Properties
This compound is a derivative of the amino acid L-tyrosine where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is protected as a tert-butyl (OtBu) ester.[1] These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[2]
Chemical Structure and Identifiers
The structural details and chemical identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | tert-butyl (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1] |
| Synonyms | Boc-L-Tyr-OTBU, N-Boc-L-tyrosine tert-Butyl Ester, N-(t-butoxycarbonyl)-l-tyrosine t-butyl ester[1] |
| CAS Number | 18938-60-8[1] |
| Molecular Formula | C₁₈H₂₇NO₅ |
| SMILES | CC(C)(C)OC(=O)--INVALID-LINK--NC(=O)OC(C)(C)C |
| InChI | InChI=1S/C18H27NO5/c1-17(2,3)23-15(21)14(19-16(22)24-18(4,5)6)11-12-7-9-13(20)10-8-12/h7-10,14,20H,11H2,1-6H3,(H,19,22)/t14-/m0/s1 |
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound and the closely related precursor, Boc-Tyr(tBu)-OH.
| Property | This compound | Boc-Tyr(tBu)-OH |
| Molecular Weight | 337.41 g/mol | 337.41 g/mol |
| Appearance | White to off-white solid | White powder |
| Melting Point | Not available (often used in situ or as an intermediate) | 113-118 °C |
| Boiling Point | 476.0 ± 40.0 °C (Predicted) | 484.0 ± 40.0 °C (Predicted) |
| Solubility | Soluble in DMSO (100 mg/mL) | Soluble in DMF, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Insoluble in water. |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | 0 - 8 °C |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its application in peptide synthesis.
Synthesis of this compound
This protocol is adapted from general methods for the synthesis of amino acid esters and Boc-protected amino acids.
Materials:
-
L-Tyrosine tert-butyl ester
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve L-Tyrosine tert-butyl ester in dichloromethane (DCM) in a round-bottom flask.
-
Add triethylamine (TEA) to the solution to act as a base.
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in DCM to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography if necessary.
This compound in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a typical cycle for the incorporation of an amino acid using the Boc-SPPS strategy.
Materials:
-
Peptide-resin (with a free amino group)
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HATU)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the TFA solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3 times), isopropanol (1 time), and DCM (3 times).
-
Neutralization:
-
Add a solution of 5% DIEA in DCM and agitate for 2 minutes.
-
Drain the DIEA solution and repeat the neutralization step.
-
-
Washing: Wash the resin with DCM (3 times).
-
Coupling:
-
Dissolve this compound (or another Boc-protected amino acid) and the coupling reagent in a minimal amount of DMF/DCM.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DCM and DMF to remove excess reagents and byproducts. The cycle can then be repeated for the next amino acid.
Cleavage and Final Deprotection
This protocol describes the final step of Boc-SPPS to release the synthesized peptide from the resin and remove side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Thoroughly dry the peptide-resin under vacuum.
-
HF Cleavage:
-
Place the dried resin in the reaction vessel of the HF apparatus.
-
Add anisole as a scavenger.
-
Cool the vessel to 0 °C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0 °C for 1 hour.
-
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation and Washing:
-
Wash the remaining resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Carefully transfer the precipitate to a centrifuge tube.
-
Wash the peptide multiple times with cold diethyl ether by centrifugation and decantation to remove scavengers and cleaved protecting groups.
-
-
Drying: Dry the crude peptide under vacuum.
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analytical Characterization
A general method for analyzing the purity of Boc-protected amino acids and peptides.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like DMSO.
A representative protocol for obtaining ¹H NMR spectra of Boc-protected amino acids.
-
Instrument: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum. For this compound, characteristic signals would include the tert-butyl protons of the Boc and OtBu groups (around 1.4 ppm), the alpha- and beta-protons of the amino acid backbone, and the aromatic protons of the tyrosine side chain.
Workflow and Pathway Visualizations
The primary role of this compound is as a building block in SPPS. The following diagrams illustrate the logical workflow of its application.
Caption: Workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS) using this compound.
The diagram above illustrates the cyclical nature of SPPS. The process begins with a resin-bound peptide, which undergoes Boc deprotection to expose a free amine. This is followed by washing and neutralization steps before the next Boc-protected amino acid, in this case, this compound, is coupled to the growing peptide chain. After another washing step, the cycle can be repeated. Once the desired peptide sequence is assembled, a final cleavage and deprotection step, typically using strong acid like HF, releases the peptide from the resin and removes all side-chain protecting groups, yielding the crude peptide which is then purified.
References
An In-depth Technical Guide to the Synthesis and Purification of N-α-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr(tBu)-OH)
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the common methods for synthesizing and purifying N-α-tert-butoxycarbonyl-O-tert-butyl-L-tyrosine, commonly referred to as Boc-Tyr(tBu)-OH. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly in Boc-chemistry strategies.[1] The tert-butoxycarbonyl (Boc) group on the amine and the tert-butyl (tBu) ether on the side-chain phenol prevent unwanted side reactions during peptide chain elongation.[2]
Overview of Synthesis Strategy
The synthesis of Boc-Tyr(tBu)-OH from L-Tyrosine is typically a multi-step process that involves the sequential protection of the α-amino group and the phenolic hydroxyl group. The carboxylic acid remains free for subsequent activation and coupling in peptide synthesis.
A common synthetic pathway involves two primary stages:
-
N-terminal Protection: The α-amino group of L-Tyrosine is protected using a tert-butoxycarbonyl (Boc) group, yielding Boc-L-tyrosine (Boc-Tyr-OH).
-
Side-Chain Protection: The phenolic hydroxyl group of Boc-Tyr-OH is then protected with a tert-butyl group to form the final product, Boc-Tyr(tBu)-OH.
This sequential approach prevents the formation of undesired byproducts and allows for high-purity synthesis of the target molecule.
Caption: General workflow for the synthesis of Boc-Tyr(tBu)-OH.
Experimental Protocols
Detailed methodologies for the key synthesis steps are provided below. These protocols are derived from established chemical literature and patents.[3][4]
Protocol 1: Synthesis of N-α-Boc-L-tyrosine (Boc-Tyr-OH)
This procedure outlines the protection of the α-amino group of L-Tyrosine using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
L-Tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water (deionized)
-
Dioxane or other suitable organic solvent
-
Hydrochloric acid (HCl) (e.g., 3M or 6M)
-
Ethyl acetate or tert-butyl acetate
-
Hexane or petroleum ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolution: Dissolve L-Tyrosine in an aqueous solution of NaOH or KOH (e.g., 10M) in a reaction flask, ensuring the pH is adjusted to be strongly alkaline (pH ≥ 12). Stir until a clear solution is obtained. The solution can be cooled to 0°C.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the solution. To improve yield and control the reaction, (Boc)₂O can be added in batches over several hours while stirring vigorously. The reaction is typically stirred overnight at room temperature.
-
Work-up (Impurity Removal): After the reaction is complete, wash the aqueous mixture with a non-polar organic solvent like hexane or petroleum ether to extract any unreacted (Boc)₂O and other non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold HCl solution to a pH of approximately 3-4. The product, Boc-Tyr-OH, will precipitate out of the solution as a white solid or oil.
-
Extraction: Extract the acidified aqueous layer multiple times with an organic solvent such as ethyl acetate or tert-butyl acetate.
-
Drying and Evaporation: Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Boc-Tyr-OH, often as a yellow oil or solid. This crude product can be used in the next step, sometimes without further purification.
Protocol 2: Synthesis of Boc-Tyr(tBu)-OH
This step involves the selective O-tert-butylation of the phenolic hydroxyl group of Boc-Tyr-OH.
Materials:
-
Boc-L-tyrosine (Boc-Tyr-OH) from the previous step
-
Dichloromethane (CH₂Cl₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Isobutene gas or liquid isobutene
Procedure:
-
Reaction Setup: Dissolve the crude or purified Boc-Tyr-OH in dichloromethane in a pressure-resistant flask equipped with a magnetic stirrer.
-
Catalyst Addition: Cool the solution in an ice bath or a dry ice/acetone bath. Carefully add a catalytic amount of concentrated sulfuric acid.
-
Isobutene Addition: Introduce a significant excess of isobutene into the reaction mixture. This can be done by bubbling isobutene gas through the solution or by adding condensed, liquid isobutene at low temperature.
-
Reaction: Seal the reaction vessel and allow it to warm to room temperature. Stir the mixture for 1 to 10 days, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask again and carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction and Drying: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Tyr(tBu)-OH.
Purification Methods
Purification is critical to achieving the high purity (typically >98%) required for peptide synthesis. The crude product from the synthesis contains unreacted starting materials, reagents, and potential byproducts.
Extraction
As described in the synthesis protocols, liquid-liquid extraction is the first line of purification used during the work-up to separate the product from water-soluble salts and other impurities.
Crystallization
Recrystallization is a highly effective method for purifying the final solid product.
-
Procedure: Dissolve the crude Boc-Tyr(tBu)-OH in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, toluene). Slowly add a solvent in which the product is insoluble (an anti-solvent, e.g., hexane or petroleum ether) until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. The pure crystals can be collected by filtration, washed with a cold solvent mixture, and dried under vacuum.
Column Chromatography
For removing closely related impurities, silica gel column chromatography is often employed.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase (Eluent): A gradient or isocratic mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The exact ratio depends on the specific impurities present and must be determined by TLC analysis.
Reversed-Phase HPLC (RP-HPLC)
For achieving the highest purity, preparative RP-HPLC is the standard method.
-
Stationary Phase: C18-modified silica is commonly used.
-
Mobile Phase: A gradient of water (containing 0.1% Trifluoroacetic Acid, TFA) and acetonitrile (containing 0.1% TFA). The product is eluted by gradually increasing the concentration of acetonitrile. Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.
Caption: A generalized workflow for the purification of Boc-Tyr(tBu)-OH.
Data Presentation
Quantitative data for the synthesis and properties of Boc-Tyr(tBu)-OH are summarized below.
Table 1: Key Reagents and Properties
| Reagent | Formula | Molecular Weight ( g/mol ) | Role |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | Starting Material |
| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Boc Protecting Agent |
| Isobutene | C₄H₈ | 56.11 | tBu Protecting Agent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| Sodium Hydroxide | NaOH | 40.00 | Base |
Table 2: Synthesis and Product Characterization
| Parameter | Description / Value | Reference |
| Product Name | N-α-t.-Boc-O-t.-butyl-L-tyrosine | |
| Synonyms | Boc-Tyr(tBu)-OH, Boc-O-tert-butyl-L-tyrosine | |
| CAS Number | 47375-34-8 | |
| Molecular Formula | C₁₈H₂₇NO₅ | |
| Molecular Weight | 337.41 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 113-118 °C | |
| Typical Purity | ≥98% (TLC/HPLC) | |
| Storage Conditions | 2-30°C, dry environment | |
| Step 1 Yield (Boc-Tyr-OH) | Typically >90% | |
| Step 2 Yield (Boc-Tyr(tBu)-OH) | Variable, dependent on conditions | - |
References
1H NMR and 13C NMR spectroscopic data for Boc-Tyr-OtBu
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H NMR and ¹³C NMR spectroscopic data for N-α-(tert-Butoxycarbonyl)-L-tyrosine tert-butyl ester (Boc-Tyr-OtBu). This document is intended to serve as a valuable resource for researchers and professionals involved in peptide synthesis, drug discovery, and quality control, where the accurate characterization of protected amino acids is paramount.
Chemical Structure
The chemical structure of this compound is presented below, with key atoms numbered for clear correlation with the NMR data provided in the subsequent sections.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound was recorded in Chloroform-d (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and the coupling constants (J) are in Hertz (Hz).
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc (9H) | 1.42 | s | 9H |
| OtBu (9H) | 1.42 | s | 9H |
| Cβ-H | 2.95 | d | 2H |
| Cα-H | 4.39 | dd | 1H |
| NH | 5.01 | d | 1H |
| OH | 6.15 | s | 1H |
| Cε-H | 6.70 | d | 2H |
| Cδ-H | 7.00 | d | 2H |
¹³C NMR Spectroscopic Data
| Carbon Atom | Estimated Chemical Shift (δ, ppm) |
| Boc Group | |
| C(CH₃)₃ | 28.3 |
| C(CH₃)₃ | 80.0 |
| C=O | 155.5 |
| Tyrosine Core | |
| Cβ | 37.5 |
| Cα | 55.0 |
| Cδ | 115.4 |
| Cγ | 128.0 |
| Cε | 130.3 |
| Cζ | 155.0 |
| C' (Ester C=O) | 171.5 |
| tert-Butyl Ester | |
| C(CH₃)₃ | 28.1 |
| C(CH₃)₃ | 82.0 |
Experimental Protocols
The following is a generalized protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound and similar compounds.
1. Sample Preparation:
-
¹H NMR: Accurately weigh 5-10 mg of the solid this compound sample.
-
¹³C NMR: Accurately weigh 20-30 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube.
-
Ensure the sample is completely dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
If the deuterated solvent does not contain an internal standard, add a small amount of tetramethylsilane (TMS) as a reference (0 ppm).
2. NMR Data Acquisition:
-
The spectra should be acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
-
Pulse Width: A 30-45 degree pulse is typically sufficient.
-
Relaxation Delay: A delay of 1-5 seconds between scans.
-
Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) to obtain singlets for each carbon.
-
Spectral Width: Approximately 200-250 ppm, centered around 100 ppm.
-
Relaxation Delay: A longer delay of 2-10 seconds is recommended due to the longer relaxation times of quaternary carbons.
-
Number of Scans: A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance of ¹³C (typically several hundred to thousands of scans).
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be processed using appropriate NMR software.
-
The processing steps include:
-
Fourier Transformation: To convert the time-domain data to the frequency domain.
-
Phase Correction: To ensure all peaks are in the absorptive phase.
-
Baseline Correction: To obtain a flat baseline.
-
Referencing: The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).
-
NMR Analysis Workflow
The general workflow for the NMR analysis of a small molecule like this compound is depicted in the following diagram.
An In-depth Technical Guide to the Mass Spectrometry and IR Analysis of Boc-Tyr-OtBu
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the analytical techniques used to characterize N-α-t-Boc-O-t-butyl-L-tyrosine (Boc-Tyr-OtBu), a crucial building block in peptide synthesis. We will delve into the principles and practical applications of Mass Spectrometry (MS) and Infrared (IR) Spectroscopy for the structural elucidation and purity assessment of this compound.
Introduction to this compound
This compound is a derivative of the amino acid tyrosine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl group is protected by a tert-butyl (OtBu) ether. These protecting groups are vital in solid-phase peptide synthesis (SPPS) to ensure selective peptide bond formation. Accurate characterization of this molecule is paramount to guarantee the integrity of the final peptide product.
Molecular Structure:
-
Chemical Formula: C₁₈H₂₇NO₅[1]
-
Molecular Weight: 337.41 g/mol [2]
-
Monoisotopic Mass: 337.18892296 Da[1]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z).
In typical soft ionization techniques like Electrospray Ionization (ESI), this compound is expected to be observed as protonated or sodiated adducts.
| Ion Species | Theoretical m/z |
| [M+H]⁺ | 338.1962 |
| [M+Na]⁺ | 360.1781 |
| [M+K]⁺ | 376.1521 |
| M represents the neutral molecule this compound. |
The fragmentation of this compound in MS/MS experiments provides valuable structural information. The Boc and OtBu groups are labile and often cleave through characteristic pathways.
A common fragmentation pathway for t-Boc protected compounds involves the loss of isobutylene (C₄H₈, 56 Da) or the entire Boc group (C₅H₈O₂, 100 Da). Similarly, the tert-butyl ester can undergo a neutral loss of isobutylene.
Table of Expected Fragments:
| Fragment Ion | Description | Theoretical m/z |
| [M+H - C₄H₈]⁺ | Loss of isobutylene from the OtBu group | 282.1336 |
| [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group | 282.1336 |
| [M+H - 2(C₄H₈)]⁺ | Loss of two isobutylene molecules | 226.0709 |
| [M+H - C₅H₈O₂]⁺ | Loss of the Boc group | 238.1383 |
| [C₄H₉]⁺ | tert-butyl cation | 57.0704 |
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent like methanol or acetonitrile. Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).
-
Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Mass Range: m/z 50-500
-
-
Data Acquisition: Acquire the full scan mass spectrum to identify the molecular ions. For fragmentation analysis (MS/MS), select the precursor ion of interest (e.g., m/z 338.2) and apply collision-induced dissociation (CID) with an appropriate collision energy.
Caption: Fragmentation pathway of this compound in MS/MS.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
The IR spectrum of this compound will exhibit characteristic peaks corresponding to its various functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3400 | N-H (carbamate) | Stretching |
| 2980-2930 | C-H (alkane) | Stretching |
| ~1715 | C=O (carbamate, Boc) | Stretching |
| ~1735 | C=O (ester, OtBu) | Stretching |
| ~1510 | N-H (carbamate) | Bending |
| ~1515, ~1450 | C=C (aromatic) | Stretching |
| ~1250 | C-O (ester/carbamate) | Stretching |
| ~830 | C-H (aromatic) | Out-of-plane bending |
Note: The exact peak positions can vary slightly depending on the sample preparation and instrument.
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
-
Record the sample spectrum, typically by co-adding 16 to 64 scans at a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of absorbance or transmittance.
-
-
Data Processing: Perform a background subtraction to obtain the IR spectrum of the sample.
Caption: Workflow for ATR-FTIR analysis.
Integrated Analytical Approach
The combination of MS and IR spectroscopy provides a comprehensive characterization of this compound. MS confirms the molecular weight and provides structural details through fragmentation, while IR spectroscopy confirms the presence of key functional groups.
Caption: Integrated workflow for this compound characterization.
References
Solubility Profile of Boc-Tyr(OtBu)-OH: A Technical Guide for Researchers
Introduction
N-tert-butoxycarbonyl-O-tert-butyl-L-tyrosine, commonly referred to as Boc-Tyr(tBu)-OH or Boc-Tyr-OtBu, is a critical protected amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS) and other organic synthesis applications. The dual protection, with the Boc group on the alpha-amino group and the tert-butyl ether on the side-chain hydroxyl group, provides orthogonal stability under various reaction conditions, making it an invaluable building block for complex peptide and pharmaceutical development.
The solubility of Boc-Tyr(tBu)-OH in various organic solvents is a paramount consideration for researchers and drug development professionals. Inadequate solubility can lead to significant challenges in reaction kinetics, including slow and incomplete coupling reactions during peptide synthesis, which ultimately impacts the yield and purity of the final product. This technical guide provides a comprehensive overview of the solubility of Boc-Tyr(tBu)-OH, detailed experimental protocols for solubility determination, and the implications of its solubility in the context of peptide synthesis.
Factors Influencing the Solubility of Protected Amino Acids
The solubility of a protected amino acid like Boc-Tyr(tBu)-OH is a multifactorial property governed by several key factors:
-
The Amino Acid Side Chain: The inherent hydrophobicity of the tyrosine side chain, although masked by the tert-butyl group, plays a role.
-
Side-Chain Protecting Group: The large, bulky, and hydrophobic tert-butyl (tBu) group significantly increases the compound's affinity for nonpolar organic solvents while decreasing its solubility in polar, protic solvents like water.[1]
-
The α-Amino Protecting Group: The N-terminal Boc group also contributes to the overall hydrophobicity of the molecule.
-
The Solvent System: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial determinants. Polar aprotic solvents are generally effective at solvating protected amino acids.[2]
-
Temperature: In most cases, the solubility of solid solutes in liquid solvents increases with temperature. Gentle heating can be a practical method to dissolve protected amino acids that are sparingly soluble at room temperature.
-
Presence of Additives: The addition of salts or other reagents can either enhance or decrease solubility depending on the specific interactions.
Quantitative and Qualitative Solubility Data for Boc-Tyr(tBu)-OH
| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL | - | [3] |
| 90 mg/mL (at 25°C) | - | |||
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ~168.7 mg/mL* | Clearly Soluble / Good Solubility | [4][5] |
| Dichloromethane (DCM) | Chlorinated | Not specified | Soluble / Good Solubility | |
| Chloroform | Chlorinated | Not specified | Soluble | |
| Acetonitrile (ACN) | Polar Aprotic | Not specified | Good Solubility | |
| Ethyl Acetate | Ester | Not specified | Soluble | |
| Acetone | Ketone | Not specified | Soluble | |
| Water | Protic | Not specified | Insoluble |
*Note: The value for DMF is calculated based on the observation that 1 mmole (337.41 mg) is "clearly soluble" in 2 mL of DMF.
Experimental Protocol for Solubility Determination
For applications requiring precise solubility data in a specific solvent system, experimental determination is crucial. The following protocol outlines a general and reliable method for determining the saturation solubility of Boc-Tyr(tBu)-OH.
Objective: To determine the saturation solubility of Boc-Tyr(tBu)-OH in a selected organic solvent at a controlled temperature.
Materials:
-
Boc-Tyr(tBu)-OH (powder)
-
Selected organic solvent(s) (e.g., NMP, DCM, THF)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh an amount of Boc-Tyr(tBu)-OH that is known to be in excess of its estimated solubility into a vial.
-
Add a precise volume of the chosen solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is reached. The solution should appear as a slurry with undissolved solid remaining.
-
-
Phase Separation:
-
Remove the vial from the shaker and let it stand at the controlled temperature to allow the excess solid to settle.
-
To ensure complete separation of the solid phase, centrifuge the vial at a moderate speed for 10-15 minutes.
-
-
Sample Preparation and Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter appropriate for the solvent into a clean, pre-weighed container or volumetric flask.
-
Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of Boc-Tyr(tBu)-OH in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Express the solubility in the desired units, such as mg/mL or mol/L.
-
Visualization of Workflows and Logical Relationships
To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Implications for Solid-Phase Peptide Synthesis (SPPS)
The solubility of Boc-Tyr(tBu)-OH is not merely a physical characteristic; it is a critical parameter that directly influences the efficiency and success of solid-phase peptide synthesis. During the coupling step of SPPS, the protected amino acid must be fully dissolved in the reaction solvent to ensure it is available to react with the free N-terminal of the growing peptide chain attached to the solid support.
As illustrated in the diagram, high solubility of Boc-Tyr(tBu)-OH in the chosen SPPS solvent (commonly DMF or NMP) leads to efficient coupling kinetics and a more complete reaction. This, in turn, results in a higher yield of the desired peptide and greater purity, with a lower incidence of deletion sequences (peptides missing one or more amino acid residues). Conversely, poor solubility can lead to the physical precipitation of the amino acid derivative, reducing its effective concentration and hindering the reaction, which compromises both the yield and purity of the final product. Therefore, selecting a solvent in which Boc-Tyr(tBu)-OH is highly soluble is a critical first step in the design of any peptide synthesis protocol.
References
A Technical Guide to Boc-Tyr-OtBu: Synthesis, Application, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine (Boc-Tyr-OtBu) is a key protected amino acid derivative indispensable for the solid-phase peptide synthesis (SPPS) of complex and biologically active peptides. Its dual protecting groups, the Boc group on the α-amino function and the tert-butyl ether on the phenolic hydroxyl side chain, offer orthogonal stability and selective deprotection, making it a valuable building block in the synthesis of therapeutic peptide analogs such as those of Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH). This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of this compound, with a focus on experimental protocols and the signaling pathways of relevant peptide hormones.
Core Properties of this compound
This compound is a white to off-white crystalline powder. Its chemical structure features a tert-butoxycarbonyl (Boc) group protecting the amine and a tert-butyl (OtBu) group protecting the hydroxyl group of the tyrosine side chain. This protection strategy is central to its utility in Boc-based solid-phase peptide synthesis.
| Property | Value | Reference(s) |
| CAS Number | 18938-60-8 | [1][2] |
| Molecular Formula | C₁₈H₂₇NO₅ | [2] |
| Molecular Weight | 337.41 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. |
Synthesis of this compound
The synthesis of this compound involves the protection of both the α-amino group and the side-chain hydroxyl group of L-tyrosine. A representative synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
L-Tyrosine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Isobutylene
-
Strong acid catalyst (e.g., H₂SO₄)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Appropriate glassware and stirring apparatus
Procedure:
-
Esterification of the Carboxylic Acid: The carboxylic acid of L-tyrosine is first protected as a tert-butyl ester. This can be achieved by reacting L-tyrosine with isobutylene in the presence of a strong acid catalyst.
-
Protection of the α-Amino Group: The resulting L-tyrosine tert-butyl ester is then reacted with di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent such as dichloromethane (DCM) to introduce the Boc protecting group onto the α-amino group. A base, such as sodium bicarbonate, is typically added to neutralize the acid formed during the reaction.
-
Workup and Purification: The reaction mixture is washed sequentially with an acidic solution, a basic solution (e.g., saturated NaHCO₃), and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography to obtain a high-purity product.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a cornerstone of Boc-based SPPS, a methodology that remains highly relevant for the synthesis of long and complex peptides. The Boc group serves as a temporary protecting group for the α-amino group, while the OtBu group provides permanent protection for the tyrosine side chain throughout the synthesis.
Experimental Protocol: Boc-SPPS Cycle for Peptide Elongation
This protocol outlines a single cycle of amino acid addition using Boc-SPPS.
1. Deprotection:
-
The peptide-resin is swelled in dichloromethane (DCM).
-
The Boc protecting group from the N-terminal amino acid is removed by treating the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 30 minutes.
-
The resin is then washed with DCM, followed by isopropanol (IPA), and then DCM again to remove excess TFA and the cleaved Boc group.
2. Neutralization:
-
The protonated N-terminal amine is neutralized by washing the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM to facilitate the subsequent coupling reaction.
3. Coupling:
-
In a separate vessel, the incoming Boc-protected amino acid (e.g., this compound) is activated. Common activating agents include dicyclohexylcarbodiimide (DCC) or HBTU/HOBt in the presence of DIEA.
-
The activated amino acid solution is added to the neutralized peptide-resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.
This cycle of deprotection, neutralization, and coupling is repeated for each amino acid in the desired peptide sequence.
Final Cleavage and Deprotection
Once the peptide chain is fully assembled, it is cleaved from the resin, and the permanent side-chain protecting groups (including the OtBu from tyrosine) are removed simultaneously. This is typically achieved by treatment with a strong acid, most commonly anhydrous hydrogen fluoride (HF). Scavengers such as anisole or p-cresol are added to prevent side reactions with sensitive amino acid residues.
Purification of the Synthetic Peptide
The crude peptide obtained after cleavage is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of mobile phase B is used to elute the peptide.
-
Detection: UV absorbance at 210-220 nm.
Fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product as a white powder.
Role in the Synthesis of Bioactive Peptides and Their Signaling Pathways
This compound is instrumental in the synthesis of various biologically active peptides, including analogs of TRH and GnRH. These hormones play critical roles in the endocrine system, and their synthetic analogs are valuable tools in research and medicine.
Thyrotropin-Releasing Hormone (TRH)
TRH is a hypothalamic hormone that stimulates the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary.
TRH Signaling Pathway:
TRH binds to its G protein-coupled receptor (TRHR) on the surface of pituitary thyrotrophs. This binding activates the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates protein kinase C (PKC). The subsequent signaling cascade leads to the synthesis and secretion of TSH.
Gonadotropin-Releasing Hormone (GnRH)
GnRH is a hypothalamic hormone that stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.
GnRH Signaling Pathway:
GnRH binds to its G protein-coupled receptor (GnRHR) on pituitary gonadotrophs, which also primarily couples to the Gq/11 G-protein. This activates PLC, leading to the production of IP₃ and DAG. The resulting increase in intracellular Ca²⁺ and activation of PKC stimulate the synthesis and secretion of LH and FSH. GnRH signaling can also involve other pathways, including the activation of mitogen-activated protein kinases (MAPKs).
Conclusion
This compound is a vital reagent for the chemical synthesis of peptides. Its unique protecting group strategy allows for the controlled and efficient assembly of complex peptide chains, which has been instrumental in the development of synthetic analogs of important hormones like TRH and GnRH. A thorough understanding of the principles of Boc-SPPS, coupled with robust purification techniques, enables researchers to produce high-purity peptides for a wide range of applications in biochemistry, pharmacology, and drug development. The ability to synthesize these peptides provides powerful tools to dissect their signaling pathways and to develop novel therapeutics.
References
The Gatekeepers of Tyrosine: A Technical Guide to Boc and OtBu Protecting Groups in Peptide Synthesis and Drug Development
For Immediate Release
Shanghai, China – November 27, 2025 – In the intricate world of peptide synthesis and drug development, the precise manipulation of amino acid functional groups is paramount. For tyrosine, a critical amino acid involved in numerous biological signaling pathways, the strategic use of protecting groups is essential to prevent unwanted side reactions and ensure the desired final product. This technical guide provides an in-depth exploration of two of the most widely used acid-labile protecting groups for tyrosine derivatives: the tert-butoxycarbonyl (Boc) group for the α-amino function and the tert-butyl (OtBu) ether for the phenolic hydroxyl side chain.
This document, intended for researchers, scientists, and professionals in drug development, details the chemical properties, strategic application, and experimental protocols associated with Boc and OtBu protection of tyrosine. It emphasizes the principle of orthogonality in peptide synthesis and provides quantitative data to inform experimental design.
Core Concepts: The Role of Boc and OtBu in Tyrosine Protection
The synthesis of peptides and complex organic molecules requires that reactive functional groups not involved in a particular reaction step be temporarily blocked. The tert-butoxycarbonyl (Boc) group is a cornerstone of N-terminal amino acid protection, particularly in the now less common, but still relevant, Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. It is characterized by its stability to a wide range of nucleophiles and bases but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[1][2]
The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesired acylation during peptide coupling steps.[3] To prevent this, the hydroxyl group is protected, often as a tert-butyl (tBu) ether (OtBu). The OtBu group shares the acid-labile nature of the Boc group, making it compatible with synthesis strategies that employ a final, strong acid cleavage step to deprotect the entire peptide.[2][4]
The key to modern peptide synthesis lies in the concept of orthogonality . In the most prevalent Fmoc/tBu SPPS strategy, the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group is cleaved by a mild base (e.g., piperidine), while the acid-labile OtBu side-chain protecting group remains intact. This allows for the sequential addition of amino acids to the growing peptide chain. The Boc group, in contrast, is not orthogonal to the OtBu group, as both are removed by acid. However, derivatives like Boc-Tyr(tBu)-OH are valuable building blocks, especially for introducing a fully protected tyrosine residue at the N-terminus of a peptide.
Quantitative Data on Protection and Deprotection Reactions
The efficiency of protection and deprotection steps is critical for the overall yield and purity of the final peptide. The following tables summarize available quantitative data for the Boc and OtBu protection of tyrosine and their subsequent cleavage.
| Protection Reaction | Protecting Group | Substrate | Reagents | Yield (%) | Reference |
| N-terminal Protection | Boc | Tyrosine tert-butyl ester | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine | 98% | |
| N-terminal Protection | Boc | L-Tyrosine | (Boc)₂O, NaOH or KOH | >90% | |
| Side-Chain Protection | DTP (Dimethylthiophosphinoyl) | Boc-Tyr-OtBu | Dimethylthiophosphinoyl chloride, Triethylamine | 62% |
| Deprotection Reaction | Protecting Groups | Substrate | Reagents | Reaction Time | Outcome | Reference |
| Global Deprotection | Boc and OtBu | Boc-DTPY-OtBu | 30% TFA in Dichloromethane | Not specified | Quantitative | |
| N-terminal Deprotection | Boc | Resin-bound peptide | 50% TFA in Dichloromethane | 5 min + 15 min | Complete removal | |
| N-terminal Deprotection | Boc | Boc-protected amino acids/peptides | TFA in Ionic Liquid | ~10 minutes | >90% yield | |
| Global Deprotection | tBu and other acid-labile groups | Resin-bound peptide | TFA/TIS/H₂O (95:2.5:2.5) | 2-4 hours | Complete cleavage and deprotection |
Table 2: Conditions and outcomes for the deprotection of Boc and OtBu groups.
Key Experimental Protocols
Detailed and reliable experimental protocols are the foundation of reproducible scientific research. The following sections provide methodologies for the key protection and deprotection steps involving Boc and OtBu groups on tyrosine.
Protocol 1: N-terminal Boc Protection of Tyrosine
This protocol is adapted from a general method for the N-tert-butoxycarbonylation of amino acids.
Materials:
-
L-Tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Dioxane
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)
-
Brine
Procedure:
-
Dissolve L-tyrosine in an aqueous solution of NaOH or KOH, ensuring the pH is strongly basic (pH ≥ 12).
-
In a separate flask, dissolve an equimolar amount of (Boc)₂O in dioxane.
-
Add the (Boc)₂O solution to the tyrosine solution dropwise while stirring vigorously at room temperature. The reaction can be monitored by TLC.
-
Maintain the pH of the reaction mixture in the alkaline range. The reaction is typically stirred overnight.
-
After the reaction is complete, wash the aqueous mixture with an organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and other impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with a cold solution of HCl or KHSO₄ to a pH of approximately 2-3.
-
The Boc-protected tyrosine will precipitate out of the solution. If it separates as an oil, extract the product into ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the Boc-L-Tyrosine product. Further purification can be achieved by crystallization.
Protocol 2: Global Deprotection of Boc and OtBu Groups with Trifluoroacetic Acid (TFA)
This protocol describes the final cleavage and deprotection step in solid-phase peptide synthesis, applicable to a peptide containing a Boc-protected N-terminus and a Tyr(tBu) residue.
Materials:
-
Peptide-bound resin (fully assembled and dried)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Dichloromethane (DCM)
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 1 mL for 50 mg of resin) to swell the resin and remove any residual solvents from the synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the freshly prepared cleavage cocktail to the resin (e.g., 1 mL for 50 mg of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling to ensure complete cleavage and deprotection.
-
Filter the resin through a fritted funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing approximately 10 volumes of cold diethyl ether. A white precipitate of the peptide should form.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.
-
Dry the peptide pellet under vacuum to obtain the crude deprotected peptide.
Visualizing the Workflow and Chemical Logic
To further elucidate the roles of Boc and OtBu protecting groups, the following diagrams, generated using Graphviz, illustrate the key chemical transformations and their place within a typical peptide synthesis workflow.
Conclusion
The Boc and OtBu protecting groups are indispensable tools in the synthesis of tyrosine-containing peptides and other complex molecules. Their acid lability provides a robust and reliable method for protection, and their use in orthogonal strategies like the Fmoc/tBu approach has become a gold standard in solid-phase peptide synthesis. A thorough understanding of the quantitative aspects of their introduction and cleavage, as well as adherence to detailed experimental protocols, is crucial for achieving high yields and purity in the final product. This guide serves as a foundational resource for researchers and developers working to harness the full potential of tyrosine derivatives in their scientific endeavors.
References
- 1. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Precursors and Synthesis of Boc-Tyr-OtBu
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the precursors, starting materials, and detailed synthetic methodologies for N-α-Boc-L-tyrosine tert-butyl ester (Boc-Tyr-OtBu), a critical protected amino acid derivative integral to peptide synthesis and pharmaceutical research. The following sections detail the necessary chemical precursors, present quantitative data in structured tables, and provide explicit experimental protocols.
Introduction to this compound in Peptide Synthesis
N-α-(tert-butoxycarbonyl)-L-tyrosine tert-butyl ester, commonly abbreviated as this compound, is a vital building block in both solution-phase and solid-phase peptide synthesis (SPPS). The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the α-amino group and the tert-butyl (tBu) ester on the C-terminus prevents unwanted side reactions during peptide chain elongation. This dual protection ensures the sequential and controlled addition of amino acid residues, a fundamental requirement for the synthesis of complex peptides with high purity and yield. The stability of these protecting groups under various reaction conditions, coupled with their facile removal under specific acidic conditions, makes this compound an invaluable reagent in the development of peptide-based therapeutics, diagnostic agents, and research tools.
Precursors and Starting Materials
The primary and most fundamental precursor for the synthesis of this compound is the naturally occurring amino acid, L-tyrosine . The overall synthetic strategy involves a two-step protection process:
-
Esterification of the Carboxylic Acid: The carboxylic acid moiety of L-tyrosine is first protected as a tert-butyl ester.
-
Protection of the α-Amino Group: The α-amino group is subsequently protected with a tert-butoxycarbonyl (Boc) group.
The key reagents and starting materials required for the complete synthesis are outlined in the table below.
| Material | Chemical Formula | Role | Supplier Examples |
| L-Tyrosine | C₉H₁₁NO₃ | Starting Material | Sigma-Aldrich, TCI, Acros Organics |
| tert-Butyl Acetate | C₆H₁₂O₂ | Reagent & Solvent | Major chemical suppliers |
| Perchloric Acid | HClO₄ | Catalyst | Major chemical suppliers |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | Boc-protecting reagent | Major chemical suppliers |
| Triethylamine (TEA) | C₆H₁₅N | Base | Major chemical suppliers |
| Dichloromethane (DCM) | CH₂Cl₂ | Solvent | Major chemical suppliers |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Solvent | Major chemical suppliers |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound from L-tyrosine is a sequential process involving the formation of the intermediate, L-tyrosine tert-butyl ester.
Synthesis of L-Tyrosine tert-butyl ester (H-Tyr-OtBu)
The direct Fischer esterification of L-tyrosine with tert-butanol is often challenging due to the steric hindrance of the tert-butyl group. A more effective method involves the use of tert-butyl acetate as both the reagent and solvent, with a strong acid catalyst such as perchloric acid. This method facilitates the formation of the tert-butyl ester in good yield.
Experimental Protocol:
-
To a suspension of L-tyrosine (1 equivalent) in tert-butyl acetate, add a catalytic amount of perchloric acid.
-
Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield L-tyrosine tert-butyl ester.
Note: A detailed experimental protocol with specific quantities and yields for this step can be found in the cited literature, which describes the tert-butylation of various amino acids.
Synthesis of N-α-Boc-L-tyrosine tert-butyl ester (this compound)
With the carboxylic acid group protected, the α-amino group of L-tyrosine tert-butyl ester is then protected using di-tert-butyl dicarbonate ((Boc)₂O).
Experimental Protocol:
-
Dissolve L-tyrosine tert-butyl ester (0.041 mol) in a mixture of dichloromethane (150 mL) and N,N-dimethylformamide (20 mL).
-
To this solution, add triethylamine (5.2 g, 0.04 mol).
-
Add di-tert-butyl dicarbonate (9.03 g, 0.04 mol) to the reaction mixture.
-
Stir the reaction at room temperature for 2 hours.
-
Upon completion of the reaction (monitored by TLC), wash the mixture sequentially with 1N HCl (3 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the final product as a white solid.
| Reaction Step | Starting Material | Reagents | Solvent | Reaction Time | Yield |
| Esterification | L-Tyrosine | tert-Butyl Acetate, Perchloric Acid | tert-Butyl Acetate | Varies | Not specified in abstract |
| Boc Protection | L-Tyrosine tert-butyl ester | (Boc)₂O, Triethylamine | Dichloromethane, DMF | 2 hours | 98% |
Characterization Data
The synthesized this compound can be characterized using various analytical techniques.
| Analysis | Data |
| Appearance | White solid |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.42 (s, 18H), 2.95 (d, 2H), 4.39 (dd, 1H), 5.01 (d, 1H), 6.15 (s, 1H), 6.70 (d, 2H), 7.00 (d, 2H) |
Visualizing the Synthesis Workflow
The following diagrams illustrate the logical flow of the synthesis of this compound.
Caption: Synthesis of this compound from L-Tyrosine.
The Stereochemical Integrity of Boc-L-Tyr-OtBu: A Technical Guide for Researchers
An in-depth examination of the stereochemistry of N-α-tert-Butoxycarbonyl-L-tyrosine tert-butyl ester (Boc-L-Tyr-OtBu), a critical building block in peptide synthesis and drug development. This guide provides a comprehensive overview of its synthesis, stereochemical control, and analytical characterization, tailored for researchers, scientists, and professionals in the field.
Boc-L-Tyr-OtBu is a derivative of the naturally occurring amino acid L-tyrosine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the carboxylic acid is esterified with a tert-butyl (OtBu) group. Its stereochemistry is defined by the single chiral center at the α-carbon, which, in the L-isomer, possesses an (S)-configuration. The IUPAC name for this compound is tert-butyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoate[1]. The preservation of this specific stereoisomer is paramount for its application in the synthesis of biologically active peptides and pharmaceuticals, as even minor enantiomeric impurities can significantly impact efficacy and safety.
Synthesis and Stereochemical Control
The synthesis of Boc-L-Tyr-OtBu typically commences with the naturally occurring L-tyrosine, ensuring the retention of the desired (S)-stereochemistry at the α-carbon. The synthetic strategy involves the protection of the amino and carboxylic acid functionalities. A common approach involves the esterification of L-tyrosine to form the tert-butyl ester, followed by the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O).
A representative synthetic workflow is outlined below:
Caption: Synthetic workflow for Boc-L-Tyr-OtBu.
The stereochemical integrity of the final product is contingent on the reaction conditions employed during synthesis. The use of mild bases and controlled temperatures is crucial to prevent racemization of the α-carbon.
Stereochemical Characterization
The confirmation of the stereochemical purity of Boc-L-Tyr-OtBu is a critical aspect of quality control. Several analytical techniques are employed for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) and the measurement of optical rotation being the most definitive.
Quantitative Data Summary
The following table summarizes key quantitative data related to the stereochemical and physical properties of Boc-L-Tyr-OtBu.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₂₇NO₅ | [1] |
| Molecular Weight | 337.41 g/mol | [1] |
| Configuration | (S) | [1] |
| Enantiomeric Excess (ee) | >99% | [2] |
| Optical Rotation [α]²⁰/D | Data for the closely related Boc-L-Tyr(tBu)-OH is -15.0±1.0° (c=1% in DMF) |
Experimental Protocols
Detailed methodologies for the synthesis and stereochemical analysis of Boc-L-Tyr-OtBu are provided below.
Synthesis of Boc-L-Tyr-OtBu
This protocol is adapted from procedures for similar protected amino acids.
Materials:
-
L-Tyrosine tert-butyl ester
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-Tyrosine tert-butyl ester in dichloromethane (DCM).
-
Add triethylamine (Et₃N) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and evaporate the solvent to yield Boc-L-Tyr-OtBu as a solid.
Chiral HPLC Analysis
This protocol provides a general framework for the determination of the enantiomeric purity of Boc-L-Tyr-OtBu.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase column, such as a CHIROBIOTIC T or R column.
Mobile Phase:
-
A typical mobile phase for the separation of Boc-protected amino acids is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or ammonium formate). The exact composition should be optimized for the specific column and system.
Procedure:
-
Prepare a standard solution of racemic Boc-D/L-Tyr-OtBu to determine the retention times of both enantiomers.
-
Prepare a solution of the synthesized Boc-L-Tyr-OtBu sample in the mobile phase.
-
Inject the racemic standard and the sample onto the chiral HPLC column.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 220 nm or 254 nm).
-
Identify the peaks corresponding to the L- and D-enantiomers based on the chromatogram of the racemic standard.
-
Calculate the enantiomeric excess (ee) of the sample using the peak areas of the L- and D-enantiomers with the following formula: ee (%) = [ (Area(L) - Area(D)) / (Area(L) + Area(D)) ] x 100
Spectroscopic Analysis
NMR spectroscopy is a powerful tool for the structural elucidation of Boc-L-Tyr-OtBu.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Expected Chemical Shifts (in CDCl₃):
-
δ 7.0-7.2 ppm (d, 2H, aromatic protons)
-
δ 6.7-6.9 ppm (d, 2H, aromatic protons)
-
δ 4.9-5.1 ppm (m, 1H, α-CH)
-
δ 2.9-3.2 ppm (m, 2H, β-CH₂)
-
δ 1.45 ppm (s, 9H, Boc group)
-
δ 1.40 ppm (s, 9H, OtBu group)
-
¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve 20-50 mg of the sample in approximately 0.7 mL of a deuterated solvent.
-
Reference Chemical Shifts (for Boc-L-Tyrosine in DMSO-d₆):
-
Aromatic carbons: ~115-156 ppm
-
C=O (Boc and ester): ~155 ppm and ~172 ppm
-
Quaternary carbons (Boc and OtBu): ~78-82 ppm
-
α-carbon: ~55 ppm
-
β-carbon: ~37 ppm
-
Methyl carbons (Boc and OtBu): ~28 ppm
-
The following diagram illustrates the logical relationship in the analytical workflow for stereochemical characterization:
Caption: Analytical workflow for Boc-L-Tyr-OtBu.
References
Methodological & Application
Application Notes and Protocols for Boc-Tyr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy remains a robust and effective method for the chemical synthesis of peptides. The incorporation of tyrosine residues requires protection of the phenolic hydroxyl group to prevent side reactions during synthesis. Boc-Tyr(OtBu)-OH, with its tert-butyl ether side-chain protection, is a commonly used derivative in Boc-SPPS. The tert-butyl group is stable to the moderately acidic conditions used for Nα-Boc deprotection but is readily cleaved under the strong acidic conditions of the final cleavage step.
This document provides detailed application notes and protocols for the efficient incorporation of Boc-Tyr(OtBu)-OH in SPPS, covering coupling, deprotection, and cleavage, along with troubleshooting guidance.
Data Presentation: Comparative Performance in Boc-SPPS
The following tables summarize representative quantitative data for key steps in SPPS involving Boc-Tyr(OtBu)-OH. It is important to note that actual yields and purities are sequence-dependent and can vary based on the specific peptide, resin, and synthesis conditions.
Table 1: Comparison of Coupling Reagents for Boc-Tyr(OtBu)-OH
| Coupling Reagent | Activation Time | Coupling Time | Representative Coupling Efficiency (%) | Notes |
| DIC/HOBt | 5-10 min | 2-4 h | >98% | Cost-effective and widely used. Longer coupling times may be required for sterically hindered residues. |
| HBTU/DIEA | 2-5 min | 30-60 min | >99% | Faster and generally more efficient than carbodiimide-based methods.[1] |
| HATU/DIEA | 2-5 min | 20-45 min | >99.5% | Highly efficient, especially for difficult couplings, and known to minimize racemization.[1] |
| PyBOP/DIEA | 2-5 min | 30-60 min | >99% | Effective for hindered amino acids with minimal side reactions. |
Table 2: Nα-Boc Deprotection Efficiency
| Deprotection Reagent | Deprotection Time | Representative Deprotection Efficiency (%) | Notes |
| 50% TFA in DCM | 20-30 min | >99.8% | Standard condition for Boc deprotection. A pre-wash of 1-2 minutes is often performed. |
| 100% TFA | 5-10 min | >99.5% | Can be used for faster deprotection, but may lead to increased side reactions with sensitive residues if not carefully controlled. |
Table 3: Final Cleavage and Crude Peptide Purity
| Cleavage Cocktail | Cleavage Time | Representative Crude Purity (%) | Notes |
| HF/Anisole (9:1) | 1 h at 0°C | 80-90% | The traditional and highly effective method for Boc-SPPS cleavage. Requires specialized apparatus. |
| TFMSA/TFA/m-cresol | 2-3 h at RT | 75-85% | A common alternative to HF, though it can be less effective for removing some side-chain protecting groups. |
| "Low-High" HF | 15 min (low), 45 min (high) at 0°C | 85-95% | A two-step HF procedure that can minimize side reactions. |
Experimental Protocols
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., Merrifield, PAM, or MBHA resin) in a reaction vessel.
-
Add Dichloromethane (DCM) to swell the resin (approximately 10-15 mL per gram of resin).
-
Gently agitate for 20-30 minutes at room temperature.
-
Drain the DCM.
Nα-Boc Deprotection
-
Add a solution of 50% Trifluoroacetic Acid (TFA) in DCM to the swollen resin.
-
Agitate for 1-2 minutes and drain the solution.
-
Add a fresh solution of 50% TFA in DCM.
-
Agitate for 20-30 minutes at room temperature.
-
Drain the TFA solution.
-
Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and finally with N,N-Dimethylformamide (DMF) (3x).
Neutralization
-
Add a 10% solution of N,N-Diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 2 minutes.
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
Coupling of Boc-Tyr(OtBu)-OH
Using HBTU/DIEA:
-
In a separate vessel, dissolve Boc-Tyr(OtBu)-OH (3 equivalents relative to the resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the coupling reaction for completion using the Kaiser test.
-
Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
Final Cleavage from the Resin (Using HF)
Caution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.
-
Dry the peptide-resin thoroughly under vacuum.
-
Transfer the resin to the reaction vessel of the HF cleavage apparatus.
-
Add a scavenger, such as anisole (1.0 mL per gram of resin), to the vessel.
-
Cool the reaction vessel to -5 to 0°C.
-
Condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).
-
Stir the mixture at 0°C for 1 hour.
-
Remove the HF by vacuum distillation.
-
Wash the residue with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration and dry under vacuum.
Mandatory Visualizations
Caption: General workflow for a single cycle of Boc-Tyr(OtBu)-OH incorporation in Boc-SPPS.
Caption: Chemical transformations of the N-terminus and Boc-Tyr(OtBu)-OH during synthesis and cleavage.
Caption: Decision-making workflow for troubleshooting incomplete coupling reactions in SPPS.
References
Application Notes and Protocols for Recommended Coupling Reagents for Boc-Tyr(OtBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to selecting the appropriate coupling reagents for the incorporation of N-α-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr(OtBu)-OH) in Boc-strategy Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance presented by the tert-butyl ether protecting group on the tyrosine side chain, the choice of coupling reagent is critical to ensure high coupling efficiency and minimize side reactions.
Data Presentation: Comparison of Common Coupling Reagents
While specific quantitative data for the coupling efficiency of Boc-Tyr(OtBu)-OH with various reagents is not extensively published, the following table summarizes the expected relative performance based on data from similarly sterically hindered amino acids, such as Boc-Ser(tBu)-OH and in challenging dipeptide syntheses.[1] The values should be considered representative and may vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Relative Coupling Efficiency | Typical Coupling Time | Risk of Racemization | Key Advantages & Disadvantages |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Advantages: Cost-effective. Disadvantages: Slower for sterically hindered couplings; formation of insoluble N,N'-diisopropylurea (DIU) byproduct can be problematic.[1][2] |
| HBTU | Very Good | 30 - 60 minutes | Low | Advantages: Faster and more efficient than carbodiimides for most couplings; reliable and widely used.[1][3] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess. |
| HATU | Excellent | 15 - 45 minutes | Very Low | Advantages: Highly efficient, especially for difficult or sterically hindered couplings; faster reaction rates and lower risk of racemization compared to HBTU. Disadvantages: Higher cost. |
| PyBOP | Very Good | 30 - 60 minutes | Low | Advantages: Effective for standard and many difficult couplings. Disadvantages: Can be less effective than HATU for highly hindered couplings. |
| COMU | Excellent | 15 - 45 minutes | Very Low | Advantages: High reactivity comparable to HATU; improved safety profile as it does not release potentially explosive benzotriazole byproducts. Disadvantages: Higher cost. |
Experimental Protocols
The following are detailed protocols for the coupling of Boc-Tyr(OtBu)-OH using DIC/HOBt, HBTU, and HATU. These protocols assume a standard Boc-SPPS workflow on a pre-swollen resin with a deprotected N-terminal amine.
General Boc-SPPS Workflow Prior to Coupling
-
Resin Swelling: Swell the resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for at least 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc protecting group.
-
Washes: Wash the resin thoroughly with DCM, followed by isopropanol (IPA), and then DCM to remove residual TFA.
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by treating the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 2 x 2 minutes.
-
Washes: Wash the resin thoroughly with DCM and then DMF to remove excess base. The resin is now ready for the coupling step.
Protocol 1: DIC/HOBt Coupling
This method is a cost-effective option, suitable for less demanding coupling steps.
-
Reagent Preparation:
-
In a separate reaction vessel, dissolve Boc-Tyr(OtBu)-OH (3 equivalents relative to resin substitution) and 1-hydroxybenzotriazole (HOBt) (3 equivalents) in DMF.
-
-
Activation:
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/HOBt solution.
-
Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
-
Coupling:
-
Add the pre-activated solution to the prepared resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction for completion using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive after the initial coupling time, the coupling step can be repeated.
-
Once the coupling is complete, wash the resin thoroughly with DMF and DCM.
-
Protocol 2: HBTU Coupling
HBTU is a highly efficient and widely used coupling reagent, suitable for most couplings, including those with sterically hindered amino acids.
-
Reagent Preparation:
-
In a separate reaction vessel, dissolve Boc-Tyr(OtBu)-OH (3 equivalents) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 equivalents) in DMF.
-
-
Activation and Coupling:
-
Add DIEA (6 equivalents) to the amino acid/HBTU solution to begin activation.
-
Immediately add the activated solution to the prepared resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion with the Kaiser test.
-
Upon completion, wash the resin thoroughly with DMF and DCM.
-
Protocol 3: HATU Coupling
HATU is one of the most effective coupling reagents, especially for difficult sequences and sterically hindered amino acids like Boc-Tyr(OtBu)-OH.
-
Reagent Preparation:
-
In a separate reaction vessel, dissolve Boc-Tyr(OtBu)-OH (3 equivalents) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (2.9 equivalents) in DMF.
-
-
Activation and Coupling:
-
Add DIEA (6 equivalents) to the amino acid/HATU solution.
-
Immediately add the activated solution to the prepared resin.
-
Agitate the reaction mixture for 15-45 minutes at room temperature.
-
-
Monitoring and Washing:
-
Monitor the reaction completion with the Kaiser test.
-
Upon completion, wash the resin thoroughly with DMF and DCM.
-
Mandatory Visualizations
Diagram 1: General Boc-SPPS Workflow
References
Application Notes and Protocols for HBTU/HATU Activation of Boc-Tyr(OtBu)-OH for Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of coupling reagent is critical, especially when dealing with amino acids that are sterically hindered or prone to side reactions. Tyrosine, with its phenolic side chain, can be susceptible to O-acylation if not properly protected. The use of N-terminally protected Boc-Tyr(OtBu)-OH, where the side chain is protected as a tert-butyl ether, effectively mitigates this side reaction.
This document provides detailed application notes and protocols for the activation of Boc-Tyr(OtBu)-OH using two widely employed uronium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents are known for their high efficiency and rapid reaction kinetics in both solid-phase and solution-phase peptide synthesis.
Mechanism of Activation
HBTU and HATU facilitate peptide bond formation by activating the carboxylic acid of the incoming amino acid, in this case, Boc-Tyr(OtBu)-OH. The activation process involves the formation of a highly reactive O-acylisourea intermediate, which then rapidly converts to a benzotriazolyl active ester. This active ester is then susceptible to nucleophilic attack by the free amine of the resin-bound peptide or the amino acid ester in solution.
The primary difference between HBTU and HATU lies in the structure of the benzotriazole moiety. HATU contains a 7-azabenzotriazole (HOAt) group, while HBTU contains a standard hydroxybenzotriazole (HOBt) group. The nitrogen atom at the 7-position in HOAt makes it a better leaving group, rendering the HATU-derived active ester more reactive than the HBTU-derived one. This increased reactivity often translates to faster and more complete coupling reactions with a lower risk of racemization.
Activation and coupling mechanism of Boc-Tyr(OtBu)-OH.
Comparison of HBTU and HATU
While both reagents are highly effective, HATU generally exhibits superior performance, particularly for challenging couplings.
| Parameter | HBTU | HATU | References |
| Relative Reactivity | High | Very High | |
| Coupling Time | 10 - 60 minutes | 15 - 45 minutes | [1][2] |
| Racemization Risk | Low | Very Low | [3] |
| Cost | Lower | Higher | |
| Side Reactions | Potential for guanidinylation if used in excess. | Lower risk of side reactions compared to HBTU. |
A comparative study on the racemization of Fmoc-protected amino acids during coupling provides insight into the performance of HATU and HBTU. The following table summarizes the diastereomeric ratio (L/D) of the resulting dipeptide after coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu. While not specific to Boc-Tyr(OtBu)-OH, this data illustrates the generally lower racemization observed with HATU.
| Coupling Reagent | Base | L/D Ratio | Reference |
| HBTU | DIPEA | 98.7 / 1.3 | |
| HATU | DIPEA | 99.1 / 0.9 |
Experimental Protocols
The following are generalized protocols for the coupling of Boc-Tyr(OtBu)-OH in solid-phase peptide synthesis (SPPS). These can be adapted for both manual and automated synthesis.
Materials and Reagents
-
Boc-Tyr(OtBu)-OH
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin with a free amino group (e.g., Rink Amide, Wang)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc deprotection if applicable in a mixed Boc/Fmoc strategy)
-
Trifluoroacetic acid (TFA) for Boc deprotection
Protocol 1: HBTU-Mediated Coupling
This protocol is suitable for most standard coupling reactions.
-
Resin Preparation: Swell the resin in DMF for 30 minutes. If the N-terminus is Boc-protected, deprotect using a solution of 25-50% TFA in DCM. Neutralize the resulting amine salt with a 5-10% solution of DIPEA in DMF.
-
Activation of Boc-Tyr(OtBu)-OH: In a separate vessel, dissolve Boc-Tyr(OtBu)-OH (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA (3-6 equivalents) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated amino acid solution to the resin.
-
Reaction Monitoring: Agitate the reaction mixture for 10-60 minutes at room temperature. Monitor the reaction for completion using a qualitative test such as the Kaiser test (for primary amines) or the chloranil test (for secondary amines). A negative test indicates the absence of free amines and the completion of the coupling reaction.
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Protocol 2: HATU-Mediated Coupling
This protocol is recommended for difficult couplings where high efficiency and minimal racemization are critical.
-
Resin Preparation: Follow the same procedure as in Protocol 1.
-
Activation of Boc-Tyr(OtBu)-OH: In a separate vessel, dissolve Boc-Tyr(OtBu)-OH (2-4 equivalents relative to resin loading) and HATU (1.9-3.9 equivalents) in DMF.
-
Coupling Reaction: Add DIPEA or 2,4,6-collidine (3-6 equivalents) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated solution to the resin.
-
Reaction Monitoring: Agitate the reaction mixture for 15-45 minutes at room temperature. Monitor the reaction as described in Protocol 1.
-
Washing: Wash the resin as described in Protocol 1.
General experimental workflow for SPPS coupling.
Potential Side Reactions and Mitigation
The primary advantage of using Boc-Tyr(OtBu)-OH is the prevention of O-acylation of the tyrosine side chain. However, other side reactions associated with the coupling reagents themselves can occur:
-
Guanidinylation: Excess HBTU or HATU can react with the free N-terminal amine of the peptide chain, leading to the formation of a guanidinium cap that terminates chain elongation.
-
Mitigation: Use a slight excess of the amino acid relative to the coupling reagent. Avoid prolonged pre-activation times.
-
-
Racemization: Although generally low with uronium-based reagents, racemization can occur, particularly with prolonged activation or the use of a strong, unhindered base.
-
Mitigation: Use a hindered base like DIPEA or 2,4,6-collidine. Minimize the pre-activation time. For particularly sensitive couplings, adding an equivalent of HOBt (for HBTU) can help suppress racemization. HATU is generally preferred for minimizing racemization.
-
Conclusion
Both HBTU and HATU are highly effective reagents for the activation and coupling of Boc-Tyr(OtBu)-OH in peptide synthesis. The tert-butyl ether protection of the tyrosine side chain effectively prevents O-acylation. While HBTU is a cost-effective and reliable choice for many applications, HATU offers superior reactivity and a lower risk of racemization, making it the preferred reagent for difficult couplings and the synthesis of high-purity peptides. By following the detailed protocols and being mindful of potential side reactions, researchers can achieve efficient and successful incorporation of Boc-Tyr(OtBu)-OH into their target peptides.
References
Application Notes and Protocols for DIC/HOBt Coupling of Boc-Tyr(OtBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In peptide synthesis, the efficient formation of the amide bond between amino acid residues is critical for achieving high yields and purity of the final peptide. The use of N,N'-Diisopropylcarbodiimide (DIC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) is a widely adopted and cost-effective method for peptide coupling. This combination is particularly effective at suppressing racemization, a common side reaction that can compromise the stereochemical integrity of the peptide.[1][2]
These application notes provide a detailed overview of the DIC/HOBt coupling method, with a specific focus on its application for the sterically hindered protected amino acid, Boc-Tyr(OtBu)-OH. Included are the reaction mechanism, comparative performance data, potential side reactions, and detailed experimental protocols for both solid-phase and solution-phase peptide synthesis.
Reaction Mechanism
The DIC/HOBt coupling reaction proceeds through a two-step mechanism. Initially, DIC activates the carboxylic acid of the N-Boc-protected amino acid (Boc-Tyr(OtBu)-OH) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo intramolecular rearrangement to form a stable N-acylurea, which is a common side product in carbodiimide-mediated couplings without additives.[3][4]
To mitigate these side reactions, HOBt is introduced. It rapidly reacts with the O-acylisourea to form an HOBt-ester (OBt-ester).[1] This active ester is more stable than the O-acylisourea but sufficiently reactive to undergo nucleophilic attack by the free amino group of the second amino acid or the resin-bound peptide, forming the desired peptide bond and releasing HOBt. The byproduct of the reaction, diisopropylurea (DIU), is soluble in common organic solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), facilitating its removal during washing steps, which is a key advantage of DIC over dicyclohexylcarbodiimide (DCC).
Data Presentation: Coupling Reagent Performance
The choice of coupling reagent is critical, especially for sterically hindered amino acids like Boc-Tyr(OtBu)-OH. While DIC/HOBt is a reliable and cost-effective option, other reagents may offer faster reaction times at a higher cost. The following table provides a comparative summary based on typical outcomes in solid-phase peptide synthesis (SPPS).
| Coupling Reagent | Relative Efficiency | Typical Coupling Time | Racemization Risk | Key Considerations |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower for hindered couplings. |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt; a reliable choice for most couplings. |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient; recommended for difficult or sterically hindered couplings. |
Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Potential Side Reactions
Several side reactions can occur during the coupling of Boc-Tyr(OtBu)-OH, which can impact the yield and purity of the final peptide:
-
Incomplete Coupling: Due to the bulky nature of the Boc and OtBu protecting groups, the coupling reaction may be slow or incomplete. Monitoring the reaction (e.g., using the Kaiser test in SPPS) is crucial to ensure completion.
-
Racemization: While HOBt significantly suppresses racemization, it can still occur, especially with prolonged activation times or the presence of excess base.
-
Side-Chain Acylation: If the hydroxyl group of tyrosine is not protected (i.e., using Boc-Tyr-OH), it can be acylated by the activated amino acid, leading to branched peptide impurities. The use of the tert-butyl (tBu) ether protecting group on the tyrosine side chain effectively prevents this side reaction.
-
N-acylurea Formation: A portion of the reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which terminates the peptide chain. The addition of HOBt minimizes this side reaction by rapidly converting the intermediate to the OBt-ester.
Experimental Protocols
The following are standard protocols for the coupling of Boc-Tyr(OtBu)-OH using DIC/HOBt in both solid-phase and solution-phase synthesis.
Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol is based on a standard Boc-SPPS workflow on a swollen resin.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Tyr(OtBu)-OH
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Reaction vessel for SPPS
Procedure:
-
Resin Preparation: Ensure the resin is swollen in an appropriate solvent (e.g., DCM or DMF) and the N-terminal protecting group has been removed according to standard deprotection protocols.
-
Amino Acid Solution: In a separate vessel, dissolve Boc-Tyr(OtBu)-OH (3-5 equivalents relative to resin loading) and HOBt (3-5 equivalents) in DMF.
-
Activation: Add DIC (3-5 equivalents) to the amino acid/HOBt solution. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Add the pre-activated amino acid solution to the resin-containing reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored using the Kaiser (ninhydrin) test.
-
Washing: Once the coupling reaction is complete (indicated by a negative Kaiser test), filter the resin and wash it thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents and the soluble diisopropylurea byproduct.
Solution-Phase Synthesis Protocol
This protocol describes the coupling of Boc-Tyr(OtBu)-OH to an amino acid ester in solution.
Materials:
-
Boc-Tyr(OtBu)-OH (1 equivalent)
-
Amino acid or peptide ester (e.g., H-Gly-OMe·HCl) (1 equivalent)
-
DIC (1.1 equivalents)
-
HOBt (1.1 equivalents)
-
Tertiary base, e.g., N,N-Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM) (1 equivalent, if starting with an amine salt)
-
Anhydrous DCM or DMF
-
Magnetic stirrer and inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Reactant Dissolution: Dissolve Boc-Tyr(OtBu)-OH (1 eq.), HOBt (1.1 eq.), and the amino acid ester (1 eq.) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere. If the amino component is a hydrochloride or other salt, add 1 equivalent of a non-nucleophilic base like DIEA or NMM to liberate the free amine.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This helps to minimize potential side reactions, including racemization.
-
DIC Addition: Slowly add DIC (1.1 eq.) to the cooled and stirred reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-6 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Work-up:
-
Filter the reaction mixture to remove any precipitated diisopropylurea (though most should remain in solution).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% citric acid solution (to remove excess base), saturated sodium bicarbonate solution (to remove unreacted HOBt and acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected dipeptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure coupled peptide.
Conclusion
The DIC/HOBt coupling method is a robust and economical choice for the incorporation of Boc-Tyr(OtBu)-OH in both solid-phase and solution-phase peptide synthesis. Its primary advantage lies in the effective suppression of racemization, leading to peptides with high chiral purity. While it may be slower than uronium-based reagents for sterically demanding couplings, careful monitoring and adherence to established protocols can ensure high coupling efficiencies. By understanding the reaction mechanism and potential side reactions, researchers can optimize their synthetic strategy to achieve high yields of the desired tyrosine-containing peptide.
References
Application Notes and Protocols: TFA-Mediated Boc Deprotection of Boc-L-Tyrosine(Boc)-OtBu
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of Boc-protected amino acids is a critical step, and trifluoroacetic acid (TFA) is the most common reagent for this purpose. However, the deprotection of multiply protected amino acids, such as N-α-Boc-L-Tyrosine(O-Boc)-O-tert-butyl ester (Boc-Tyr(Boc)-OtBu), presents unique challenges. The tyrosine side chain, an electron-rich phenolic ring, is susceptible to electrophilic attack by the tert-butyl cation generated during the deprotection, leading to undesired side products.[1][2][3] Furthermore, the tert-butyl (OtBu) ester at the C-terminus is also acid-labile, necessitating carefully controlled reaction conditions to achieve the desired level of deprotection.
These application notes provide a comprehensive overview of the TFA-mediated deprotection of Boc-Tyr(Boc)-OtBu, including a discussion of reaction conditions, the critical role of scavengers, and detailed experimental protocols.
Chemical Reaction and Mechanism
The deprotection of Boc-Tyr(Boc)-OtBu with TFA proceeds via an acid-catalyzed cleavage of the Boc and OtBu groups. The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4] A similar mechanism applies to the cleavage of the OtBu ester.
Caption: General reaction scheme for the TFA-mediated deprotection of Boc-Tyr(Boc)-OtBu.
A critical side reaction is the alkylation of the electron-rich phenolic ring of tyrosine by the liberated tert-butyl cation.[1] To mitigate this, scavengers are added to the reaction mixture to trap the tert-butyl cation.
Caption: Role of scavengers in preventing tyrosine alkylation.
Experimental Conditions and Data
The choice of deprotection conditions depends on the desired outcome: selective removal of the N-Boc group while retaining the OtBu ester, or complete deprotection of all acid-labile groups. Generally, lower concentrations of TFA and shorter reaction times favor selective N-Boc deprotection, while higher concentrations and longer times lead to complete deprotection. The following table summarizes various conditions for Boc deprotection of tyrosine-containing peptides, which can be adapted for Boc-Tyr(Boc)-OtBu.
| Substrate (Example) | TFA Concentration (% in DCM) | Scavengers | Time (h) | Temperature (°C) | Outcome | Reference |
| Boc-Val-Phe-OMe | 50 | None | 1 | Room Temp. | >95% deprotection | |
| Boc-protected peptide on resin | 95 | Water (5%) | 2-4 | Room Temp. | Cleavage and deprotection | |
| Boc-protected peptide on resin | 90 | Thioanisole (5%), DTT (5%) | 2-4 | Room Temp. | Cleavage and deprotection with Met protection | |
| Tyr(SO3H)-containing peptide | 90 (aqueous) | m-cresol | Not specified | 4 | Minimized side reactions | |
| General Boc-amino acid | 20-50 | Not specified | 0.5-2 | Room Temp. | General deprotection | |
| Boc-protected dipeptide | 25 | Not specified | 2 | Room Temp. | Deprotection |
Note: The optimal conditions for Boc-Tyr(Boc)-OtBu should be determined empirically, starting with milder conditions to assess selectivity if desired.
Experimental Protocols
Protocol 1: Complete Deprotection of Boc-Tyr(Boc)-OtBu
This protocol is designed for the complete removal of both Boc protecting groups and the OtBu ester to yield H-Tyr-OH.
Materials:
-
Boc-Tyr(Boc)-OtBu
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) or Anisole (scavenger)
-
Cold diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve Boc-Tyr(Boc)-OtBu in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Prepare the deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). Alternatively, a cocktail of TFA/anisole can be used.
-
Add the deprotection cocktail to the solution of the substrate. Typically, a 10-fold excess of the cocktail relative to the substrate is used.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
Add cold diethyl ether to the residue to precipitate the deprotected amino acid as its TFA salt.
-
Collect the solid precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether two to three times to remove the scavengers and any remaining organic impurities.
-
Dry the product under vacuum to obtain H-Tyr-OH as a TFA salt.
Protocol 2: Selective N-Boc Deprotection (Potential Approach)
Achieving selective N-Boc deprotection in the presence of a Boc side-chain and an OtBu ester is challenging with TFA. Milder acidic conditions are required. While TFA is generally too strong for this selectivity, a very low concentration and short reaction time at low temperature could be explored. Alternatively, other acidic reagents might be more suitable. For illustrative purposes, a protocol with milder TFA conditions is provided below, but it requires careful optimization.
Materials:
-
Boc-Tyr(Boc)-OtBu
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Anisole)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a dropping funnel
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve Boc-Tyr(Boc)-OtBu in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a pre-cooled solution of 10-20% TFA in DCM containing a scavenger (e.g., 5% anisole).
-
Stir the reaction at 0 °C and monitor the progress very closely by TLC (e.g., every 5-10 minutes).
-
Once the starting material is consumed (or a significant amount of the desired product is formed with minimal side-product formation), quickly quench the reaction by pouring it into a cold, stirred saturated sodium bicarbonate solution.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product should be purified promptly by flash column chromatography to isolate the desired H-Tyr(Boc)-OtBu.
Experimental Workflow Visualization
Caption: General workflow for the complete deprotection of Boc-Tyr(Boc)-OtBu.
Troubleshooting
-
Incomplete Deprotection: If the reaction is incomplete, consider increasing the reaction time, temperature (cautiously), or the concentration of TFA. Ensure the starting material is fully dissolved.
-
Side Product Formation (+56 Da): The presence of a product with a mass increase of 56 Da indicates tert-butylation of the tyrosine ring. Increase the amount or change the type of scavenger in the deprotection cocktail. Common scavengers for tyrosine include anisole, cresol, and trialkylsilanes.
-
Low Yield: Product loss may occur during workup, especially if the product has some solubility in diethyl ether. Ensure the ether is sufficiently cold and minimize the volume used for washing.
Conclusion
The TFA-mediated deprotection of Boc-Tyr(Boc)-OtBu is a feasible but delicate process that requires careful control of reaction conditions to achieve the desired outcome and minimize side reactions. The use of appropriate scavengers is paramount to prevent the alkylation of the tyrosine side chain. The protocols provided herein offer a starting point for the successful deprotection of this and similar multiply protected amino acid derivatives. Researchers should optimize the conditions for their specific needs, particularly when selectivity is desired.
References
Application Notes and Protocols for OtBu Side-Chain Deprotection with Strong Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS) utilizing Boc/Bzl chemistry, the final step involves the cleavage of the synthesized peptide from the resin support and the simultaneous removal of side-chain protecting groups. The tert-butyl (tBu) group is a common acid-labile protecting group for the side chains of aspartic acid (Asp), glutamic acid (Glu), and tyrosine (Tyr). Its removal requires treatment with strong acids. Anhydrous hydrogen fluoride (HF) is a historically prevalent and effective reagent for this global deprotection due to its strong protonating ability and its properties as an excellent solvent for peptides.[1][2][3][4] However, the use of HF is accompanied by the risk of deleterious side reactions caused by the generation of reactive carbocations.[1]
This document provides detailed protocols for the deprotection of OtBu and other acid-labile side chains using HF and alternative strong acids. It outlines strategies to mitigate side reactions through the use of scavenger cocktails and presents comparative data to guide the selection of an appropriate cleavage method.
Extreme Hazard Warning: Anhydrous hydrogen fluoride (HF) is an extremely toxic, corrosive, and volatile liquid (boiling point 19.5 °C). All procedures involving HF must be conducted in a dedicated, well-ventilated fume hood with a specialized HF-resistant apparatus (e.g., made of Teflon and Kel-F). Appropriate personal protective equipment (PPE), including a face shield, apron, and HF-resistant gloves, is mandatory. Accidental exposure can be fatal; ensure an HF first aid kit with calcium gluconate is readily accessible.
Mechanism of Deprotection
The acid-catalyzed removal of the t-butyl group proceeds through an SN1 mechanism (unimolecular nucleophilic substitution). The acid protonates the ester oxygen, leading to the departure of the stable tert-butyl carbocation and the free carboxylic acid.
Caption: SN1 mechanism for acid-catalyzed OtBu deprotection.
This SN1 mechanism, however, generates highly reactive tert-butyl carbocations that can cause unwanted alkylation of nucleophilic residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr). To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the carbocations.
Experimental Protocols
The choice of protocol depends on the amino acid composition of the peptide, particularly the presence of sensitive residues.
This method uses a high concentration of HF (typically 90%) and is suitable for most peptides, especially those lacking sensitive residues like Trp or Met.
Materials:
-
Peptidyl-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, anisole)
-
Teflon-coated magnetic stir bar
-
HF cleavage apparatus
-
Dry ice/methanol or liquid nitrogen bath
-
Cold diethyl ether or methyl-tert-butyl ether (MTBE)
Procedure:
-
Place the dried peptidyl-resin (e.g., 1 g) and a Teflon stir bar into the HF-resistant reaction vessel.
-
Add the appropriate scavenger cocktail. A common mixture is p-cresol (1.0 mL/g resin). For peptides containing Trp, anisole is often used.
-
Assemble the reaction vessel onto the HF apparatus manifold.
-
Cool the vessel in a dry ice/methanol bath for at least 5 minutes.
-
Following the apparatus manufacturer's instructions, distill anhydrous HF (approx. 10 mL per gram of resin) into the cooled reaction vessel.
-
Transfer the reaction vessel to an ice-water bath and stir the mixture at 0-5 °C for 30-60 minutes. Peptides containing Arg(Tos) may require longer reaction times (up to 2 hours).
-
After the reaction is complete, remove the HF by evaporation under a vacuum, ensuring the trap is properly cooled.
-
Once the HF is removed, add cold diethyl ether to the vessel to precipitate the crude peptide.
-
Filter the peptide precipitate and wash it several times with cold diethyl ether to remove scavengers and organic-soluble side products.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification.
This two-step procedure was developed to minimize alkylation side reactions for peptides containing sensitive residues. The "low HF" step utilizes a dilute HF solution in dimethyl sulfide (DMS), which acts as a weak base, shifting the deprotection mechanism from SN1 to SN2. This avoids the generation of carbocations. The subsequent "high HF" step removes more acid-resistant protecting groups.
Step A: Low HF Procedure
-
Place the dried peptidyl-resin (e.g., 1 g) and a stir bar into the reaction vessel.
-
Add a scavenger mixture of dimethyl sulfide (DMS) (6.5 mL/g resin) and p-cresol (1.0 mL/g resin). For peptides with Trp(For), use a mix of p-cresol (0.75 mL) and p-thiocresol (0.25 mL).
-
Assemble and cool the vessel as described in the High HF protocol.
-
Distill a lower amount of HF (2.5 mL per gram of resin) into the vessel.
-
Stir the mixture at 0 °C for 2 hours. This step removes many benzyl-based protecting groups and reduces Met(O) to Met.
-
Remove the HF and DMS by vacuum evaporation at 0 °C.
Step B: High HF Procedure
-
After the low HF step, the resin can be washed with dichloromethane (DCM) or ethyl acetate to remove byproducts.
-
Return the resin to the reaction vessel. Add fresh p-cresol (1.0 mL/g resin).
-
Perform a standard High HF cleavage as described in Protocol 1 by adding ~10 mL of HF per gram of resin and reacting for 1-1.5 hours at -5 to 0 °C.
-
Work up the peptide as described previously.
Data Presentation: Cleavage Cocktails and Conditions
The selection of the cleavage cocktail is critical for success. The following tables summarize common cleavage conditions.
Table 1: Common HF Cleavage Cocktails
| Cleavage Method | Reagent Composition (v/v/v) | Target Peptides & Conditions | Reference(s) |
| Standard High HF | HF/Anisole (9:1) | General purpose for peptides without highly sensitive residues. | |
| Standard High HF | HF/Anisole/DMS/p-thiocresol (10:1:1:0.2) | For peptides containing Cys. | |
| Low HF | HF/DMS/p-cresol (25:65:10) | For peptides with sensitive residues (Tyr, Met, Trp). Minimizes alkylation. Reaction at 0°C for 2 hours. | |
| Low HF for Trp(For) | HF/DMS/p-cresol/p-thiocresol (25:65:7.5:2.5) | Concomitantly removes the formyl group from Trp(For) along with other side-chain protecting groups. | |
| High HF (Post-Low) | HF/p-cresol (9:1) | Second step of the low-high procedure. Cleaves acid-stable groups like Arg(Tos) and the peptide from the resin. 30-60 min at 0°C. |
Table 2: Comparison of Strong Acid Cleavage Reagents
| Reagent | Advantages | Disadvantages | Key Considerations |
| Hydrogen Fluoride (HF) | Highly effective, excellent solvent for peptides, well-established protocols. | Extremely toxic and corrosive, requires specialized apparatus, promotes SN1 side reactions. | The gold standard for Boc/Bzl chemistry, but safety is a major concern. Low-high procedure mitigates many side reactions. |
| Trifluoromethanesulfonic Acid (TFMSA) | Does not require specialized HF apparatus, can be used in standard glassware. | Products can be hygroscopic, may require longer reaction times for complete cleavage, can cause side reactions. | A common alternative to HF. Often used as a mixture with TFA and scavengers (e.g., thioanisole). |
| Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) | Generates fewer side reactions than TFMSA, products are less hygroscopic. Does not require HF apparatus. | Corrosive and flammable, does not efficiently reduce Met(O), certain protecting groups (e.g., Cys(Bzl), Arg(NO2)) are stable to it. | A good alternative for many peptides, especially when avoiding the hazards of HF is a priority. Often used with TFA and scavengers. |
Visualizations of Workflows and Mechanisms
Caption: General workflow for peptide cleavage and deprotection using HF.
Caption: Scavengers trap reactive carbocations to prevent side reactions.
References
- 1. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 2. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of Boc-Tyr(OtBu)-OH in Bioactive Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of therapeutic peptide development, the strategic incorporation of protected amino acids is fundamental to achieving high-purity, biologically active molecules. N-α-tert-butyloxycarbonyl-O-tert-butyl-L-tyrosine (Boc-Tyr(OtBu)-OH) is a key building block in Boc-strategy solid-phase peptide synthesis (SPPS). The use of the acid-labile Boc group for temporary N-terminal protection, in conjunction with the more acid-stable tert-butyl (tBu) ether for the permanent protection of the tyrosine hydroxyl group, offers a robust and effective method for the synthesis of tyrosine-containing peptides.[1]
This document provides detailed application notes, experimental protocols, and comparative data for the successful incorporation of Boc-Tyr(OtBu)-OH into bioactive peptides. It is intended to serve as a comprehensive guide for researchers in peptide chemistry and drug development.
Chemical Properties and Strategic Advantages
Boc-Tyr(OtBu)-OH is a derivative of the amino acid tyrosine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tBu) group. This dual protection scheme is central to the Boc/Bzl (benzyl) protection strategy in SPPS.
The key advantage of this protection scheme lies in the differential acid lability of the protecting groups. The Nα-Boc group is readily cleaved by moderate acids like trifluoroacetic acid (TFA) in dichloromethane (DCM), while the O-tBu group requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for its removal.[2] This "graduated" acid lability allows for the selective deprotection of the N-terminus for peptide chain elongation without premature deprotection of the side chain.
Data Presentation: A Quantitative Comparison
While the final yield and purity of a synthesized peptide are highly sequence-dependent, the following table provides a summary of expected outcomes when using Boc-Tyr(OtBu)-OH in a well-optimized Boc-SPPS protocol, as compared to the alternative Fmoc/tBu strategy.
| Parameter | Boc Strategy with Boc-Tyr(OtBu)-OH | Fmoc Strategy with Fmoc-Tyr(tBu)-OH | Key Considerations |
| Crude Purity (%) | Generally 70-85% | Generally >90% | Purity is sequence-dependent. The harsher final cleavage in Boc chemistry can lead to more side products.[3] |
| Overall Yield (%) | Typically 60-80% | Typically >85% | Yield is highly dependent on the efficiency of each coupling and deprotection step. Aggregation can be a factor in both strategies.[3] |
| Deprotection Conditions | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | The strong acid in the Boc strategy can be advantageous for disrupting aggregation in "difficult" sequences.[4] |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) | High concentration of TFA (e.g., 95%) | The use of HF requires specialized equipment and safety precautions. |
| Common Side Reactions | Tert-butylation of tryptophan, oxidation. | Alkylation of tryptophan by carbocations, diketopiperazine formation. | The choice of scavengers during cleavage is critical in both strategies to minimize side reactions. |
Experimental Protocols
The following are detailed, generalized protocols for the manual solid-phase synthesis of a peptide containing a tyrosine residue using Boc-Tyr(OtBu)-OH.
Protocol 1: Resin Preparation and Swelling
-
Place the desired amount of a suitable resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in a reaction vessel.
-
Add dichloromethane (DCM) to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DCM and wash the resin three times with DCM, followed by three washes with the solvent to be used in the next step (typically DMF).
Protocol 2: Standard Boc-SPPS Cycle
This cycle is repeated for each amino acid to be incorporated into the peptide chain.
-
Boc Deprotection:
-
Treat the resin-bound peptide with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes at room temperature with gentle agitation.
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x), followed by isopropanol (3x), and finally DCM (3x) to remove residual acid.
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes with gentle agitation to neutralize the protonated N-terminal amine.
-
Drain the neutralization solution and wash the resin several times with the coupling solvent (e.g., DMF) to remove excess base.
-
-
Coupling of Boc-Tyr(OtBu)-OH:
-
In a separate vessel, dissolve Boc-Tyr(OtBu)-OH (2-4 equivalents relative to the resin loading capacity) and a coupling agent such as HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.
-
-
Monitoring the Coupling Reaction:
-
The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. For proline residues, a different test, such as the isatin test, should be used.
-
-
Washing:
-
After a complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Protocol 3: Final Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the tBu group from the tyrosine residue.
Caution: This procedure involves the use of anhydrous Hydrogen Fluoride (HF), which is extremely corrosive and toxic. It must be performed in a specialized, well-ventilated apparatus by trained personnel.
-
Resin Preparation:
-
After the final Boc deprotection and washing, thoroughly dry the peptide-resin under vacuum.
-
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail to the resin to protect sensitive amino acids from side reactions. A common scavenger for tyrosine-containing peptides is anisole or p-cresol.
-
Cool the apparatus to -5 to 0 °C.
-
Carefully condense liquid HF into the reaction vessel.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
After the reaction is complete, evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the cleaved peptide and resin mixture with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Centrifuge the mixture and decant the ether. Repeat this washing step several times.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% acetic acid).
-
Filter the solution to remove the resin beads.
-
Lyophilize the aqueous solution to obtain the crude peptide as a fluffy powder.
-
Protocol 4: Peptide Purification and Characterization
-
Purification:
-
The crude peptide is typically purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization:
-
The purity of the final peptide is assessed by analytical RP-HPLC.
-
The identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify that the observed molecular weight matches the theoretical calculated mass.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: A generalized experimental workflow for Boc-SPPS incorporating Boc-Tyr(OtBu)-OH.
Caption: A simplified signaling pathway of Angiotensin II, a bioactive peptide containing tyrosine.
Caption: A general overview of a receptor tyrosine kinase signaling pathway.
Conclusion
The incorporation of Boc-Tyr(OtBu)-OH is a well-established and reliable method in the synthesis of tyrosine-containing bioactive peptides using the Boc-SPPS strategy. While the Fmoc/tBu approach has gained popularity due to its milder deprotection conditions, the Boc strategy remains a powerful tool, particularly for the synthesis of "difficult" or aggregation-prone sequences. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize Boc-Tyr(OtBu)-OH in their peptide synthesis endeavors, ultimately contributing to the advancement of peptide-based drug discovery and development.
References
Application Notes and Protocols for the Synthesis of GnRH and TRH Analogs Using Boc-Tyr-OtBu
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of Gonadotropin-Releasing Hormone (GnRH) and Thyrotropin-Releasing Hormone (TRH) analogs utilizing Boc-Tyr-OtBu as a key building block in solid-phase peptide synthesis (SPPS).
Introduction
GnRH and TRH are critical peptide hormones that regulate a wide array of physiological processes, making their analogs valuable therapeutic agents and research tools. The synthesis of these analogs often involves solid-phase peptide synthesis (SPPS), a robust technique for the stepwise assembly of amino acids. The use of protected amino acids is central to SPPS, preventing unwanted side reactions. This compound, a derivative of tyrosine with the α-amino group protected by a tert-butyloxycarbonyl (Boc) group and the side-chain hydroxyl group protected by a tert-butyl (tBu) ether, is an essential reagent for incorporating tyrosine into peptide sequences with high yield and purity.
Signaling Pathways of GnRH and TRH
Understanding the signaling pathways of GnRH and TRH is crucial for the rational design and biological evaluation of their analogs.
Gonadotropin-Releasing Hormone (GnRH) Signaling Pathway
GnRH exerts its effects by binding to the GnRH receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotropes.[1][2][3] This binding primarily activates the Gq/11 protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[1][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The GnRH signaling pathway can also involve other G-proteins like Gs and Gi, and activate mitogen-activated protein kinase (MAPK) cascades.
Thyrotropin-Releasing Hormone (TRH) Signaling Pathway
TRH binds to its specific GPCR, the TRH receptor (TRH-R), primarily signaling through the Gq/11 protein. This interaction activates PLC, leading to the generation of IP3 and DAG. IP3 mediates the release of intracellular calcium, and DAG activates PKC. This cascade is the principal mechanism for TRH-stimulated synthesis and release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary. The MAPK pathway can also be activated downstream of PKC.
Experimental Protocols
The following protocols are representative examples of Boc-SPPS for the synthesis of GnRH and TRH analogs. These should be adapted and optimized based on the specific sequence and available laboratory equipment.
General Workflow for Boc-SPPS
The synthesis of peptide analogs using Boc-SPPS follows a cyclical process of deprotection, neutralization, and coupling, followed by final cleavage and purification.
References
- 1. Solid-phase synthesis and spectroscopic studies of TRH analogues incorporating cis- and trans-4-hydroxy-L-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. Synthesis of thyrotropin-releasing hormone analogues with selective central nervous system effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Boc-Tyr-OtBu: A Versatile Building Block for Pharmaceutical Intermediates - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-(tert-Butoxycarbonyl)-O-tert-butyl-L-tyrosine (Boc-Tyr-OtBu) is a pivotal protected amino acid derivative extensively utilized in the synthesis of pharmaceutical intermediates and complex therapeutic peptides.[][2] Its dual protection, with the Boc group on the α-amino group and the tert-butyl (tBu) ether on the phenolic hydroxyl side chain of tyrosine, offers a robust and versatile tool for peptide chemists. This strategic protection prevents unwanted side reactions during peptide synthesis and allows for controlled, sequential deprotection, making it an indispensable component in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2][3]
The tyrosine residue is a common motif in a multitude of biologically active peptides and proteins, playing critical roles in various physiological processes. Consequently, this compound serves as a key starting material for the synthesis of a wide array of pharmaceutical targets, including analogues of hormones like Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH). The incorporation of protected tyrosine is crucial for achieving high yields and purity in the final peptide products.[4]
These application notes provide a comprehensive overview of the utility of this compound, detailed experimental protocols for its incorporation in peptide synthesis, and a summary of expected quantitative outcomes.
Data Presentation
The use of appropriately protected amino acids like Boc-Tyr(tBu)-OH is critical for achieving high coupling efficiency and minimizing side reactions, which directly impacts the purity and yield of the final peptide. The following tables provide representative data for the coupling of Boc-protected amino acids and the expected purity of the resulting peptides.
Table 1: Representative Coupling Performance of Boc-Protected Amino Acids in SPPS
| Coupling Reagent | Relative Coupling Efficiency | Typical Coupling Time | Potential for Racemization | Key Considerations |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective, but can be slower for sterically hindered couplings. |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than DIC/HOBt, a reliable choice for most standard couplings. |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, recommended for difficult or sterically hindered couplings. |
Note: The data presented in this table are representative and can vary depending on the specific peptide sequence, resin, and reaction conditions.
Table 2: Expected Purity Profile of a Model Peptide Synthesized Using Boc-Chemistry
| Analytical Metric | Peptide Synthesized with Boc-Protected Amino Acid |
| Expected Crude Purity (%) | 80 - 90% |
| Major Impurity Types | Incomplete deprotection products, Deletion sequences |
| Common Side Products | Truncated sequences, Side-chain acylation |
| Post-Purification Purity (%) | >95% |
Note: The final purity is highly dependent on the efficiency of the purification methodology, such as reverse-phase HPLC.
Experimental Protocols
The following protocols provide a detailed methodology for the incorporation of this compound into a peptide sequence using manual Boc-Solid Phase Peptide Synthesis (SPPS).
Protocol 1: Manual Boc-SPPS Cycle for Incorporation of this compound
This protocol outlines the key steps for a single coupling cycle.
Materials:
-
Merrifield or PAM resin
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
1-Hydroxybenzotriazole (HOBt) (if using a carbodiimide coupling reagent)
-
Isopropanol (IPA)
-
Fritted reaction vessel
-
Shaker
Procedure:
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add DCM to swell the resin for 20-30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-25 minutes to ensure complete removal of the Boc group.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin thoroughly with DCM (3 times).
-
Wash the resin with IPA (2 times).
-
Wash the resin with DCM (3 times).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain the neutralization solution.
-
Wash the resin with DCM (3 times) to remove excess DIEA.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (1.9-3.9 equivalents) in DMF.
-
Add DIEA (3-6 equivalents) to the activation mixture and mix for 1-2 minutes.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 times).
-
Wash the resin with DCM (3 times).
-
Wash the resin with IPA (2 times).
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the side-chain protecting groups.
WARNING: This procedure involves the use of anhydrous Hydrogen Fluoride (HF), which is extremely hazardous. This should only be performed by trained personnel in a specialized and properly ventilated apparatus.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
HF cleavage apparatus
Procedure:
-
Preparation:
-
Thoroughly dry the peptide-resin under vacuum.
-
Place the dried peptide-resin in the reaction vessel of the HF apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% anisole) to the vessel.
-
-
HF Cleavage:
-
Cool the reaction vessel to 0°C.
-
Carefully condense anhydrous HF into the vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
-
HF Removal:
-
Remove the HF by evaporation under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Wash the remaining resin and crude peptide with cold diethyl ether to precipitate the peptide and remove the scavengers.
-
Centrifuge or filter to collect the precipitated peptide.
-
Repeat the ether wash several times.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Filter to remove the resin.
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
The crude peptide can then be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Boc-SPPS Experimental Workflow
TRH Signaling Pathway
GnRH Signaling Pathway
References
Troubleshooting & Optimization
Preventing racemization of Boc-Tyr-OtBu during activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of Boc-Tyr(OtBu)-OH during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Boc-Tyr(OtBu)-OH activation?
A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of the Boc-Tyr(OtBu)-OH molecule during the activation of its carboxylic acid group for peptide bond formation. This results in the formation of its D-enantiomer, leading to the incorporation of the incorrect amino acid stereoisomer into the peptide sequence. The presence of these diastereomeric impurities can be difficult to remove and may significantly impact the peptide's biological activity.[1]
Q2: What is the primary mechanism of racemization for Boc-Tyr(OtBu)-OH during coupling?
A2: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids, such as Boc-Tyr(OtBu)-OH, is through the formation of a 5(4H)-oxazolone intermediate.[1] The activation of the carboxyl group makes the alpha-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar and achiral oxazolone. Subsequent nucleophilic attack by the incoming amine can occur from either side of the planar ring, resulting in a mixture of L- and D-isomers in the newly formed peptide bond.[1]
Q3: Which factors primarily influence the extent of racemization of Boc-Tyr(OtBu)-OH?
A3: Several factors can significantly impact the degree of racemization during the coupling of Boc-Tyr(OtBu)-OH:
-
Coupling Reagents: The choice of coupling reagent and the reactivity of the activated intermediate it forms are critical.[2]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming more stable active esters that are less prone to cyclizing into oxazolones.[3]
-
Base: The type and concentration of the tertiary amine base used can have a profound effect. Stronger, less sterically hindered bases tend to promote racemization more readily.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.
-
Solvent: The polarity of the solvent can influence the stability of the intermediates and the rates of both coupling and racemization.
-
Pre-activation Time: Prolonged pre-activation of the amino acid before the addition of the amine component can increase the risk of racemization.
Troubleshooting Guide: High Racemization of Boc-Tyr(OtBu)-OH
If you are observing high levels of racemization when coupling Boc-Tyr(OtBu)-OH, consult the following troubleshooting guide.
| Issue | Potential Cause | Recommended Solution |
| High Epimerization Detected in Final Peptide | Use of a racemization-prone coupling reagent (e.g., carbodiimides alone). | - Add a racemization suppressant such as HOBt, HOAt, or Oxyma to the coupling reaction. - Switch to a uronium/aminium-based (e.g., HATU, HBTU) or phosphonium-based (e.g., PyBOP) coupling reagent known for lower racemization. |
| The base used is too strong or used in excess. | - Use a weaker or more sterically hindered base. For example, replace diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-collidine. - Use the minimum amount of base necessary for the reaction to proceed. | |
| Elevated reaction temperature. | - Perform the coupling reaction at a lower temperature (e.g., 0 °C), especially for this sensitive amino acid. | |
| Prolonged pre-activation time. | - Minimize the pre-activation time before adding the amine component. - Consider using an in situ activation protocol where all components are mixed together. | |
| Inappropriate solvent choice. | - If possible, consider using less polar solvents, which may help reduce racemization. However, ensure all reactants remain soluble. |
Quantitative Data on Racemization
While specific comparative data for Boc-Tyr(OtBu)-OH is limited in the literature, the following table provides representative values for racemization levels of sterically hindered Boc-protected amino acids with various common coupling reagents. These values are intended for comparative purposes to guide reagent selection. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent/Method | Additive | Base | Typical Racemization (%) | Key Considerations |
| DIC | None | DIEA | 5 - 15 | High risk of racemization without an additive. |
| DIC | HOBt | DIEA/NMM | 1 - 5 | HOBt significantly suppresses racemization. A cost-effective option. |
| DIC | OxymaPure | DIEA/NMM | < 1 | OxymaPure is a highly effective and safer alternative to HOBt. |
| HBTU | HOBt (internal) | DIEA/NMM | < 2 | A reliable and widely used reagent. |
| HATU | HOAt (internal) | DIEA/NMM | < 1 | Highly efficient for hindered couplings with very low racemization rates. |
| In Situ Neutralization | HBTU/HOBt | DIEA | Not Detected | Minimizes the time the free amine is exposed, reducing aggregation and side reactions including racemization. |
Note: The racemization percentages are illustrative and based on trends observed for similar amino acids.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is recommended for couplings where minimizing racemization is critical.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
Boc-Tyr(OtBu)-OH (3 equivalents)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) for washing
-
SPPS reaction vessel
Methodology:
-
Resin Preparation: Swell the resin in DMF for 30 minutes and then drain the solvent.
-
Boc Deprotection: Perform Boc deprotection using standard protocols (e.g., 50% TFA in DCM).
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual acid and byproducts.
-
Amino Acid Activation and Coupling: a. In a separate vessel, dissolve Boc-Tyr(OtBu)-OH (3 eq.) and HATU (2.9 eq.) in anhydrous DMF. b. Add DIEA (6 eq.) to the solution and vortex briefly. c. Immediately add the activated amino acid solution to the resin. d. Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Monitor the coupling reaction's completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).
Protocol 2: In Situ Neutralization Coupling in Boc-SPPS
This protocol is highly effective for minimizing racemization and is particularly useful for difficult sequences.
Materials:
-
Resin-bound peptide with a free N-terminal amine (as TFA salt)
-
Boc-Tyr(OtBu)-OH (4 equivalents)
-
HBTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
100% Trifluoroacetic acid (TFA)
-
SPPS reaction vessel
Methodology:
-
Boc Deprotection: a. Add 100% TFA to the resin and agitate for 1-2 minutes. Drain the TFA. b. Repeat the 100% TFA treatment for another 1-2 minutes and drain.
-
Amino Acid Activation: In a separate vial, dissolve Boc-Tyr(OtBu)-OH (4 eq.) and HBTU (3.9 eq.) in DMF.
-
In Situ Neutralization and Coupling: a. Add the solution from step 2 to the reaction vessel containing the resin with the TFA salt of the N-terminal amine. b. Immediately add DIEA (6 eq.) to the reaction vessel. c. Agitate the mixture for 10-15 minutes. Neutralization and coupling occur simultaneously.
-
Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x).
-
Cycle Repetition: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
Visual Guides
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via the formation of a planar oxazolone intermediate.
Troubleshooting Workflow for High Racemization
Caption: A logical workflow for troubleshooting and resolving high racemization issues.
References
Technical Support Center: Boc-Tyr(OtBu)-OH in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-Tyr(OtBu)-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the tert-butyl (tBu) protecting group on the tyrosine side chain?
A1: The tert-butyl ether on the phenolic hydroxyl group of tyrosine prevents unwanted side reactions at this nucleophilic site during peptide synthesis. Specifically, it blocks O-acylation by activated amino acids during coupling steps and prevents modifications by cationic species generated during the cleavage process.
Q2: What are the most common side reactions associated with Boc-Tyr(OtBu)-OH during peptide synthesis?
A2: The most prevalent side reaction is the alkylation of the tyrosine's aromatic ring by tert-butyl cations. These reactive carbocations are generated during the acidic cleavage of the N-terminal Boc group or the side-chain tBu group. Another potential side reaction is the incomplete removal of the tBu group from the tyrosine side chain.
Q3: How are tert-butyl cations generated during peptide synthesis?
A3: Tert-butyl cations are primarily formed during the acid-catalyzed deprotection of Boc groups and tBu-based side-chain protecting groups.[1] Trifluoroacetic acid (TFA) is commonly used for this purpose, and it facilitates the cleavage of the protecting group, releasing a stable tert-butyl carbocation.
Q4: Which other amino acid residues are susceptible to alkylation by tert-butyl cations?
A4: Besides tyrosine, other nucleophilic residues are also at risk of tert-butylation. These include tryptophan (Trp), methionine (Met), and cysteine (Cys).[2]
Q5: What is O-acylation of tyrosine and when does it occur?
A5: O-acylation is the acylation of the hydroxyl group on the tyrosine side chain. This can occur during coupling steps if the tyrosine side chain is unprotected.[3] The activated carboxylic acid of the incoming amino acid can react with the hydroxyl group, leading to the formation of a branched peptide and termination of the desired sequence.
Troubleshooting Guides
Issue 1: Unexpected peak(s) observed in HPLC analysis of the crude peptide, suggesting a side product.
Symptom: The HPLC chromatogram of the crude peptide shows one or more unexpected peaks, often eluting close to the main product peak. Mass spectrometry (MS) analysis reveals a mass increase of +56 Da or multiples thereof.
Root Cause: This is a strong indication of tert-butylation of one or more amino acid residues, most commonly tyrosine, tryptophan, methionine, or cysteine. The +56 Da mass shift corresponds to the addition of a tert-butyl group.
Solution:
-
Optimize the Cleavage Cocktail: The most effective way to prevent tert-butylation is to use a cleavage cocktail containing scavengers that can trap the tert-butyl cations.
-
Recommended Scavenger Cocktails:
-
Reagent K: A robust, general-purpose cleavage cocktail for peptides containing multiple sensitive residues.[4]
-
TFA/TIS/H₂O (95:2.5:2.5 v/v/v): A standard, low-odor cocktail suitable for many peptides.[5]
-
TFA/Thioanisole/DMS/DTT: A combination particularly effective for protecting sulfur-containing residues, which can also benefit tyrosine.
-
-
-
Review the Cleavage Protocol: Ensure the cleavage is performed under optimal conditions.
-
Use fresh, high-quality TFA and scavengers.
-
Ensure the resin is thoroughly washed and dried before cleavage to prevent side reactions.
-
Perform the cleavage at room temperature. Elevated temperatures can increase the rate of side reactions.
-
Illustrative Data:
-
Hypothetical HPLC Chromatogram: A typical HPLC profile of a crude peptide containing a tert-butylated side product might show a post-peak corresponding to the modified peptide.
(Caption: Hypothetical HPLC chromatogram showing the desired peptide and a tert-butylated side product.)
-
Mass Spectrometry Data: The mass spectrum would show the expected mass of the desired peptide and an additional peak with a +56 Da shift.
(Caption: Hypothetical mass spectrum indicating the presence of a +56 Da adduct.)
Issue 2: Incomplete removal of the side-chain tBu protecting group from tyrosine.
Symptom: MS analysis of the crude peptide shows a peak corresponding to the desired peptide mass plus 56 Da, and fragmentation analysis confirms the presence of the tBu group on the tyrosine residue.
Root Cause:
-
Insufficient Cleavage Time: The standard 2-hour cleavage may not be sufficient for complete deprotection, especially in sterically hindered sequences.
-
Inefficient Cleavage Cocktail: The TFA concentration may be too low, or the scavengers might interfere with the deprotection efficiency.
Solution:
-
Extend Cleavage Time: Increase the cleavage time to 3-4 hours and monitor the deprotection progress by taking small aliquots for analysis.
-
Optimize Cleavage Cocktail: While scavengers are crucial, an excessively high concentration of certain nucleophiles can potentially quench the acid required for deprotection. Adhere to well-established cocktail formulations.
-
Two-Step Cleavage: For particularly difficult sequences, a two-step cleavage protocol can be employed. First, use a milder TFA concentration to remove more labile protecting groups, followed by a higher concentration to remove the more resistant ones.
Quantitative Data on Scavenger Efficiency
While specific data for tyrosine is limited, studies on the prevention of S-tert-butylation of cysteine provide valuable insights into the effectiveness of different scavenger cocktails. The principles of carbocation scavenging are directly applicable to protecting tyrosine.
Table 1: Comparative Efficacy of Scavenger Cocktails in Preventing S-tert-butylation of a Model Cysteine-Containing Peptide
| Cleavage Cocktail Composition (v/v/v) | % S-tert-butylation of Cys |
| TFA/TIS/H₂O (95:2.5:2.5) | 15.2% |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 10.3% |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 9.0% |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 12.5% |
Data adapted from a study on cysteine-containing peptides and is illustrative for the general effectiveness of scavengers against tert-butyl cations.
Experimental Protocols
Protocol 1: Standard Cleavage with TFA/TIS/H₂O
This protocol is suitable for peptides that do not contain highly sensitive residues like methionine or multiple tryptophans.
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) and dry under vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a fresh mixture of 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% deionized water.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.
-
Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice with cold diethyl ether.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K for Sensitive Residues
This protocol is recommended for peptides containing sensitive residues such as tyrosine, tryptophan, methionine, and cysteine.
-
Resin Preparation: Follow step 1 in Protocol 1.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare Reagent K fresh: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction: Add Reagent K to the resin (10-20 mL per gram of resin). Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation, Isolation, and Drying: Follow steps 4-6 in Protocol 1.
Visualizations
Caption: Mechanism of tert-butylation side reaction and its prevention by scavengers.
Caption: A logical workflow for troubleshooting side reactions involving Boc-Tyr(OtBu)-OH.
References
Technical Support Center: Optimizing Coupling of Sterically Hindered Boc-Tyr(tBu)-OtBu
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the coupling yield of the sterically hindered amino acid Boc-Tyr(tBu)-OtBu in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of Boc-Tyr(tBu)-OtBu challenging?
The primary difficulty in coupling Boc-Tyr(tBu)-OtBu arises from significant steric hindrance. The bulky tert-Butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the tert-butyl (tBu) ether protecting the side-chain hydroxyl group and the tert-butyl ester (OtBu) protecting the C-terminus, creates a crowded environment around the reactive carboxyl group. This steric bulk can impede the approach of the activating agent and the incoming amine, leading to slower reaction rates and incomplete coupling.
Q2: What are the most common side reactions encountered when coupling Boc-Tyr(tBu)-OtBu?
The most prevalent side reactions include:
-
Incomplete Coupling: Due to steric hindrance, the coupling reaction may not go to completion, resulting in deletion sequences in the final peptide.
-
Racemization: Although the urethane-based Boc group helps to suppress racemization, the prolonged reaction times or harsh conditions sometimes required for coupling hindered residues can increase the risk of epimerization at the alpha-carbon.[1]
-
Side reactions during deprotection: The acid-labile tBu and OtBu groups can be prematurely cleaved during the repeated acid treatments for Boc group removal in Boc-based Solid Phase Peptide Synthesis (SPPS).
Q3: Which class of coupling reagents is generally most effective for sterically hindered amino acids like Boc-Tyr(tBu)-OtBu?
For challenging couplings involving sterically hindered amino acids, aminium/uronium and phosphonium salt-based reagents are generally superior to carbodiimides.[1][2] Reagents like HATU, HCTU, and PyAOP are highly efficient and have been shown to provide better outcomes for difficult sequences.[1]
Q4: How can I monitor the completeness of the coupling reaction?
The Kaiser test (or ninhydrin test) is a common qualitative method used in SPPS to detect the presence of free primary amines on the resin. A negative Kaiser test (beads remain colorless or yellow) indicates that the coupling reaction is complete. For N-methylated or other secondary amines, the chloranil test can be used.
Q5: Is double coupling recommended for Boc-Tyr(tBu)-OtBu?
Yes, for sterically hindered amino acids, a double coupling strategy is often recommended. This involves repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents to ensure the reaction proceeds to completion.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield (Positive Kaiser Test) | 1. Inefficient Coupling Reagent: The chosen reagent may not be potent enough to overcome the steric hindrance. 2. Suboptimal Reaction Conditions: Insufficient reaction time, low temperature, or inadequate reagent concentration. 3. Peptide Aggregation: The growing peptide chain on the solid support may aggregate, blocking access to the N-terminal amine. 4. Poor Resin Swelling: Inadequate swelling of the resin can limit the accessibility of reactive sites. | 1. Switch to a more powerful coupling reagent: Utilize aminium/uronium salts like HATU or HCTU, or phosphonium salts like PyAOP.[1] 2. Optimize reaction conditions: Increase the coupling time (e.g., to 2-4 hours or overnight), perform the reaction at a slightly elevated temperature (e.g., 30-40°C), or increase the equivalents of the amino acid and coupling reagents (e.g., from 2 to 4 equivalents). 3. Disrupt secondary structures: Use chaotropic salts (e.g., LiCl) in the coupling solvent (DMF), or use a solvent mixture known to disrupt aggregation (e.g., NMP/DCM/DMSO). 4. Ensure proper resin swelling: Allow the resin to swell completely in the appropriate solvent (e.g., DMF or NMP) for at least 30 minutes before the first coupling. |
| Presence of Deletion Sequences in Final Peptide | 1. Incomplete Coupling: Failure to drive the coupling reaction to completion in one or more cycles. 2. Premature Termination: Unreacted amines being capped, preventing further chain elongation. | 1. Implement double coupling: After the initial coupling, drain the reaction vessel and repeat the coupling step with fresh reagents. 2. Use a more effective coupling reagent and optimized conditions as described above. 3. Monitor each coupling step: Perform a Kaiser test after each coupling and recouple if necessary before proceeding to the next deprotection step. |
| Racemization of the Tyrosine Residue | 1. Over-activation of the amino acid: Prolonged pre-activation times before addition to the resin. 2. Excessive base: Using too much base can promote epimerization. 3. High reaction temperatures for extended periods. | 1. Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after preparation. 2. Use a weaker base or reduce the amount: Consider using a base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, or reduce the equivalents of DIPEA used. 3. Avoid excessively high temperatures: If heating is necessary, use the lowest effective temperature for the shortest possible time. Additives like OxymaPure can also help to suppress racemization. |
Data Presentation: Comparison of Coupling Reagents
Disclaimer: The following data is extrapolated from studies on other sterically hindered amino acids and should be considered representative. Optimal conditions for Boc-Tyr(tBu)-OtBu may vary.
| Coupling Reagent/Method | Typical Coupling Yield (%) | Purity (%) | Racemization Risk | Key Considerations |
| HATU/DIPEA | 95 - 99 | > 95 | Low | Highly efficient for hindered couplings with rapid reaction times. |
| HCTU/DIPEA | 90 - 98 | > 95 | Low | A reliable and widely used reagent, slightly less reactive than HATU but more cost-effective. |
| PyBOP/DIPEA | 88 - 95 | > 90 | Low to Moderate | A phosphonium salt-based reagent, effective but may be less suitable for highly hindered systems compared to aminium salts. |
| DIC/OxymaPure | 92 - 97 | > 95 | Very Low | OxymaPure enhances coupling efficiency and effectively suppresses racemization; considered a safer alternative to HOBt. |
| DCC/HOBt | 85 - 93 | > 90 | Moderate | A classic carbodiimide method; formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification in solution-phase synthesis. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving high coupling yields with sterically demanding amino acids like Boc-Tyr(tBu)-OtBu.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection (if applicable): If the resin is Fmoc-protected, treat it with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x).
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-Tyr(tBu)-OtBu (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and vortex briefly. Immediately add the activated solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue beads), continue agitation for another 1-2 hours or proceed to a second coupling.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin with DMF (5x), DCM (3x), and DMF (5x).
-
Capping (Optional but Recommended): To block any unreacted amines, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
Protocol 2: Cost-Effective Coupling using DIC/OxymaPure
This protocol offers a good balance of efficiency and cost, with the added benefit of low racemization.
-
Resin Preparation and Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Coupling Solution Preparation: In a separate vessel, dissolve Boc-Tyr(tBu)-OtBu (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Coupling: Add the amino acid/OxymaPure solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3 equivalents).
-
Reaction: Agitate the reaction mixture for 3-6 hours at room temperature.
-
Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.
-
Capping: Follow step 8 from Protocol 1.
Visualizations
References
Technical Support Center: Boc-Solid Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guidance and frequently asked questions regarding a common side reaction in Boc-SPPS: the premature deprotection of the tert-Butyl (OtBu) protecting group on amino acid side chains.
Troubleshooting Guide: Premature OtBu Deprotection
This guide is designed to help researchers identify and resolve issues related to the unwanted loss of OtBu side-chain protecting groups during the course of peptide synthesis.
dot
Caption: A flowchart guiding researchers from problem identification to resolution.
Frequently Asked Questions (FAQs)
Q1: What is premature OtBu deprotection and why is it a problem?
A1: Premature OtBu deprotection is the unintended removal of the tert-Butyl (OtBu) side-chain protecting group during the cyclical deprotection steps of the main peptide chain's Nα-Boc group. This exposes the reactive side-chain carboxylates (of Asp or Glu) or hydroxyls (of Ser, Thr, Tyr), leading to potential side reactions such as chain branching or truncations. This ultimately results in a lower yield of the desired full-length peptide and complicates the final purification process.
Q2: What is the primary cause of premature OtBu loss in Boc-SPPS?
A2: The primary cause is the repetitive use of trifluoroacetic acid (TFA) for the removal of the Nα-Boc group. While the Boc/Bzl protection strategy is based on graduated acid lability, it is not perfectly orthogonal.[1] The OtBu groups are sensitive to acid and can be partially cleaved by the moderate acid conditions (e.g., 50% TFA in Dichloromethane, DCM) used in each cycle.[2][3] This effect is cumulative, and the risk of significant deprotection increases with the length of the peptide and the number of OtBu-protected residues.
Q3: Are all OtBu-protected amino acids equally susceptible?
A3: No, their stability varies. The OtBu-ester protecting groups on Aspartic Acid (Asp) and Glutamic Acid (Glu) are generally less stable and more susceptible to premature cleavage than the OtBu-ether protecting groups on Serine (Ser) and Threonine (Thr).[4] Therefore, sequences rich in Asp(OtBu) and Glu(OtBu) require more careful monitoring and optimization.
dot
Caption: Relative acid lability of protecting groups in Boc-SPPS.
Q4: How can I detect if I have a problem with premature OtBu deprotection?
A4: The most effective method is to perform a trial cleavage on a small aliquot of peptide-resin at an intermediate point in the synthesis (e.g., after 10-15 cycles). The cleaved sample should be analyzed by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).[5]
-
HPLC Analysis: Prematurely deprotected sequences will be more polar and will thus elute earlier than the main, fully protected peptide.
-
Mass Spectrometry: The mass spectrum will show peaks corresponding to the expected mass of the peptide minus multiples of 56.1 Da (the mass of a tert-butyl group).
Q5: What are the most effective strategies to prevent this side reaction?
A5: The most common and effective strategy is to reduce the concentration of TFA in the deprotection solution.
-
Reduce TFA Concentration: Using a milder deprotection solution, such as 25-40% TFA in DCM instead of the standard 50%, can significantly reduce the rate of OtBu loss per cycle.
-
Minimize Deprotection Time: Adhere strictly to optimized deprotection times. A standard protocol involves a short pre-wash (1-2 minutes) followed by a longer deprotection step (15-20 minutes). Avoid unnecessarily extending these times.
-
Scavengers in Deprotection: While scavengers like dithioethane (DTE) are typically recommended when Trp, Cys, or Met are present to trap the generated tert-butyl cations, their use in every deprotection step is good practice to minimize potential alkylation side reactions.
Data Summary
While precise quantitative data for OtBu loss per cycle is highly dependent on sequence and specific lab conditions, the following table summarizes the established relative stability of common tert-Butyl protecting groups during the acidic deprotection steps of Boc-SPPS.
| Amino Acid Derivative | Protecting Group Type | Relative Stability in TFA | Key Observations |
| Asp(OtBu) | tert-Butyl Ester | Less Stable | Highly susceptible to premature loss with repeated 50% TFA treatments. |
| Glu(OtBu) | tert-Butyl Ester | Less Stable | Similar stability profile to Asp(OtBu). |
| Ser(tBu) | tert-Butyl Ether | More Stable | More resistant to repetitive TFA treatment compared to the ester-based groups. |
| Thr(tBu) | tert-Butyl Ether | More Stable | Similar stability profile to Ser(tBu). |
| Tyr(tBu) | tert-Butyl Ether | More Stable | The phenolic ether is generally more stable than the carboxylate esters. |
Experimental Protocols
Protocol 1: Trial Cleavage for On-Resin Analysis
This protocol is used to assess the integrity of the peptide and its protecting groups at an intermediate stage of the synthesis.
-
Sample Collection: After a planned number of cycles (e.g., halfway through the synthesis), and following the post-coupling wash steps, carefully withdraw a small aliquot of the peptide-resin (approximately 10-20 mg).
-
Drying: Place the resin sample in a suitable vial and dry it thoroughly under a high vacuum for at least 1 hour to remove all residual solvents.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a general-purpose trial cleavage, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is effective.
-
Cleavage Reaction: Add approximately 200-400 µL of the cleavage cocktail to the dried resin. Ensure the resin is fully wetted.
-
Incubation: Allow the reaction to proceed for 1.5 to 2 hours at room temperature, with occasional gentle agitation.
-
Peptide Isolation: Filter the cleavage solution away from the resin beads using a microfilter vial or a pipette with a cotton plug, collecting the filtrate directly into a new vial.
-
Sample Preparation for Analysis: Evaporate the TFA from the filtrate under a gentle stream of nitrogen gas. Re-dissolve the resulting peptide residue in a suitable solvent for HPLC/MS analysis (e.g., 50% Acetonitrile/Water with 0.1% TFA).
Protocol 2: HPLC Analysis of Trial Cleavage Product
This protocol outlines the analysis of the sample prepared from Protocol 1 to quantify premature deprotection.
-
System: An analytical RP-HPLC system equipped with a UV detector.
-
Column: A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Injection: Inject 10-20 µL of the re-dissolved peptide sample.
-
Gradient Elution: Run a linear gradient appropriate for the peptide's hydrophobicity. A typical screening gradient is 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the column effluent at a wavelength of 214 nm or 220 nm.
-
Data Analysis:
-
Integrate the peak areas of the resulting chromatogram.
-
The main peak corresponds to the desired, fully OtBu-protected peptide intermediate.
-
Peaks eluting before the main peak are likely more polar species resulting from the loss of one or more hydrophobic OtBu groups.
-
Confirm the identity of all major peaks by collecting fractions for Mass Spectrometry analysis. The mass difference between the main peak and side-product peaks should correspond to multiples of 56.1 Da.
-
Calculate the percentage of premature deprotection by comparing the area of the deprotected peak(s) to the total area of all peptide-related peaks.
-
References
Technical Support Center: Strategies to Improve the Solubility of Boc-Tyr-OtBu-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptides containing the Boc-Tyr-OtBu residue. The inherent hydrophobicity of the Boc and OtBu protecting groups can often lead to aggregation and poor solubility, complicating synthesis, purification, and experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-containing peptide insoluble in aqueous solutions?
A1: Peptides containing this compound are often hydrophobic due to the tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) protecting groups. These bulky, nonpolar groups can lead to strong intermolecular hydrophobic interactions, causing the peptide to aggregate and precipitate in aqueous solutions.[1][2] The overall amino acid composition of your peptide will also significantly influence its solubility; a high proportion of hydrophobic residues will exacerbate this issue.[3][4]
Q2: What is the first step I should take when trying to dissolve a new this compound-containing peptide?
A2: Always begin by testing the solubility of a small amount of the lyophilized peptide before attempting to dissolve the entire sample.[3] This precautionary step can save valuable material if an inappropriate solvent is chosen. Start with deionized water, and if that is unsuccessful, proceed to other solvent systems based on the peptide's properties.
Q3: My peptide has a net neutral charge. What solvents should I try?
A3: For neutral peptides, particularly those with a high percentage of hydrophobic residues, organic solvents are recommended. You can start with a small amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) to dissolve the peptide, and then slowly dilute the solution with your aqueous buffer of choice. Be mindful that high concentrations of organic solvents may not be compatible with biological assays.
Q4: Can physical methods aid in dissolving my peptide?
A4: Yes, physical methods can be effective. Sonication in a water bath can help break up small aggregates and promote solvation. Gentle warming (e.g., to 37°C) can also increase solubility, but should be used with caution to avoid potential peptide degradation.
Q5: What are chaotropic agents and can they help with solubility?
A5: Chaotropic agents, such as 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea, disrupt the hydrogen-bonding network in water, which can help to solubilize peptides that tend to aggregate. However, these denaturing agents are often incompatible with biological systems and may need to be removed before subsequent experiments.
Troubleshooting Guides
Issue 1: Peptide Precipitation Upon Addition of Aqueous Buffer
Symptoms: The peptide dissolves in an organic solvent but precipitates when an aqueous buffer is added.
Possible Cause: The change in solvent polarity reduces the solubility of the hydrophobic peptide, leading to aggregation and precipitation.
Troubleshooting Steps:
-
Slower Dilution: Add the aqueous buffer dropwise to the peptide solution in organic solvent while gently vortexing. This avoids localized high concentrations of the peptide in a solvent system where it is less soluble.
-
pH Adjustment: If your peptide has ionizable groups, adjusting the pH of the aqueous buffer away from the peptide's isoelectric point (pI) can increase its net charge and improve solubility through electrostatic repulsion. For acidic peptides, a slightly basic buffer may help, while a slightly acidic buffer can aid in dissolving basic peptides.
-
Use of Co-solvents: Instead of diluting with a purely aqueous buffer, try diluting with a mixture of the aqueous buffer and a miscible organic co-solvent (e.g., acetonitrile or isopropanol).
Issue 2: Poor Peptide Solubility During Solid-Phase Peptide Synthesis (SPPS)
Symptoms: The resin bed shrinks during synthesis, and you observe incomplete deprotection or coupling reactions, particularly after the addition of this compound.
Possible Cause: The growing peptide chain is aggregating on the solid support, preventing reagents from accessing the reactive sites.
Troubleshooting Steps:
-
Solvent Modification: Switch from standard DMF to a more "disruptive" solvent like N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO to improve solvation of the peptide chain. A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective for difficult sequences.
-
Elevated Temperature: Performing coupling and deprotection steps at a higher temperature (e.g., 40-50°C) can provide the energy needed to disrupt secondary structures and improve reaction kinetics.
-
Use of Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the reaction mixture can disrupt hydrogen bonding and reduce aggregation.
-
Incorporate Pseudoproline Dipeptides: Strategically inserting pseudoproline dipeptides in the peptide sequence can introduce "kinks" that disrupt the formation of secondary structures leading to aggregation.
Data Presentation
Table 1: Qualitative Solubility Guidelines for this compound-Containing Peptides
| Solvent/Solution | Peptide Characteristics | Expected Solubility | Notes |
| Deionized Water | Hydrophilic or short peptides | Low to Insoluble | Generally not effective for hydrophobic peptides. |
| Acetic Acid (10-30% aq.) | Basic peptides | Moderate to High | Increases the net positive charge, improving solubility. |
| Ammonium Bicarbonate (0.1 M aq.) | Acidic peptides | Moderate to High | Increases the net negative charge, improving solubility. |
| DMSO, DMF, ACN | Hydrophobic/Neutral peptides | High | Use a small amount to dissolve, then dilute with aqueous buffer. Avoid DMSO with Cys or Met containing peptides. |
| Guanidine-HCl (6 M) or Urea (8 M) | Aggregating peptides | High | Strong denaturants; may interfere with biological assays. |
Experimental Protocols
Protocol 1: Systematic Solubility Testing
-
Aliquot a small, known amount of the lyophilized peptide into several microcentrifuge tubes.
-
To the first tube, add a small volume of sterile, deionized water to achieve a high concentration (e.g., 5-10 mg/mL). Vortex for 30 seconds. If the peptide dissolves, it is water-soluble.
-
If the peptide does not dissolve in water, proceed to the next aliquot. Based on the peptide's net charge, add an acidic or basic solution. For a basic peptide, add 10% aqueous acetic acid dropwise until the peptide dissolves. For an acidic peptide, use a dilute ammonium hydroxide solution.
-
If the peptide is neutral or remains insoluble, use a new aliquot and add a small volume of DMSO. Vortex and, if necessary, sonicate for a few minutes.
-
Once dissolved in DMSO, slowly add your desired aqueous buffer to the solution, observing for any precipitation.
Protocol 2: Use of Pseudoproline Dipeptides in SPPS
-
Sequence Analysis: Identify potential sites for aggregation within your peptide sequence. These are often stretches of hydrophobic residues.
-
Dipeptide Selection: Choose a suitable Fmoc-pseudoproline dipeptide that corresponds to a Ser or Thr residue in your sequence.
-
Synthesis: During solid-phase peptide synthesis, substitute the corresponding two individual amino acids with the selected pseudoproline dipeptide.
-
Cleavage and Deprotection: The oxazolidine ring of the pseudoproline is cleaved under standard TFA cleavage conditions, regenerating the native peptide sequence.
Visualizations
Caption: A decision-making workflow for troubleshooting peptide solubility issues.
Caption: Workflow for mitigating peptide aggregation during solid-phase synthesis.
References
Use of scavengers during the cleavage of peptides with Boc-Tyr-OtBu
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of scavengers during the acid-catalyzed cleavage of peptides containing tert-butyl protected Tyrosine (Boc-Tyr(OtBu)).
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers during the cleavage of peptides containing Boc-Tyr(OtBu)?
During the final cleavage step in peptide synthesis, a strong acid like Trifluoroacetic acid (TFA) is used to remove both the peptide from the resin and the acid-labile side-chain protecting groups, such as the tert-butyl (tBu) group on Tyrosine. This process generates highly reactive tert-butyl carbocations (tBu⁺). These carbocations can re-attach to nucleophilic residues on the peptide, with the indole ring of Tryptophan and the phenol ring of Tyrosine being particularly susceptible.[1][2][3] Scavengers are reagents added to the cleavage cocktail to trap these reactive carbocations, preventing them from causing these unwanted side reactions.
Q2: What are the most common side reactions observed when cleaving peptides with Tyr(tBu) in the absence of appropriate scavengers?
The most significant side reaction is the alkylation of the newly deprotected Tyrosine side chain by the t-butyl carbocation, resulting in the formation of t-butyl-Tyrosine. This modification adds 56 Da to the mass of the peptide. Other sensitive residues like Tryptophan, Methionine, and Cysteine are also at high risk of alkylation or oxidation if not properly protected by scavengers.
Q3: Which scavengers are most effective for protecting Tyrosine during TFA cleavage?
A combination of scavengers is often used to create a protective "cocktail." For protecting Tyrosine and other sensitive residues from t-butyl cations, the most common and effective scavengers include:
-
Triisopropylsilane (TIS): A highly efficient scavenger for trapping carbocations, particularly the t-butyl cation. It is also a reducing agent that helps prevent oxidation.
-
Water (H₂O): Acts as a scavenger for t-butyl cations.
-
Phenol: Can be used to protect Tyrosine and Tryptophan residues from modification.
-
Thioanisole: An aromatic scavenger that can help prevent modification of sensitive residues.
-
1,2-Ethanedithiol (EDT): Particularly effective in preventing the re-alkylation of Cysteine and helps maintain a reducing environment to prevent oxidation of Met and Cys.
Q4: How do I select the appropriate cleavage cocktail for my peptide?
The choice of cleavage cocktail is dictated by the amino acid composition of your peptide.
-
For peptides without sensitive residues: A simple mixture of TFA/TIS/H₂O (95:2.5:2.5) is often sufficient.
-
For peptides containing sensitive residues like Tyr, Trp, Met, or Cys, a more complex cocktail is necessary. Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5) is a widely used and effective choice for these cases.
Q5: Can I reuse a cleavage cocktail?
No. Cleavage cocktails must be prepared fresh before each use. Scavengers, especially thiols, can degrade over time, and the effectiveness of the cocktail will be compromised.
Troubleshooting Guide
Problem: My mass spectrometry results show a +56 Da adduct on my peptide.
-
Cause: This mass addition corresponds to a tert-butyl group, indicating that t-butylation of a sensitive residue (likely Tyrosine or Tryptophan) has occurred. This is a direct result of inefficient scavenging of the t-butyl cations generated during cleavage.
-
Solution:
-
Ensure you are using a cleavage cocktail that contains effective scavengers like TIS.
-
For peptides with multiple sensitive residues, switch to a more robust cocktail like Reagent K.
-
Verify that your scavengers are fresh and of high quality.
-
Problem: The final yield of my peptide is very low after cleavage and precipitation.
-
Cause: Low yields can result from several issues, including incomplete cleavage from the resin or re-attachment of the peptide to the resin. Peptides with a C-terminal Tryptophan or Tyrosine are known to sometimes undergo reattachment. Another possibility is partial solubility of the peptide in the cold ether used for precipitation.
-
Solution:
-
Ensure the cleavage reaction time is sufficient. While 1.5-2 hours is standard, peptides with multiple arginine residues may require longer.
-
If reattachment is suspected, consider using a cleavage cocktail containing EDT.
-
After precipitating with ether, check the supernatant for any dissolved peptide before discarding it.
-
Problem: My HPLC chromatogram shows several unexpected peaks, including some that are UV active but not my peptide.
-
Cause: Many scavengers, such as phenol and thioanisole, are UV active and can be difficult to remove completely by ether precipitation alone. These can co-elute with the desired peptide during HPLC purification.
-
Solution:
-
Perform multiple (at least three) washes of the peptide pellet with cold diethyl ether to thoroughly remove residual scavengers.
-
Optimize the HPLC gradient (e.g., make it steeper or shallower) to improve the resolution between the scavenger peaks and your peptide peak.
-
Data Presentation
Table 1: Common Cleavage Cocktails for Peptides with Acid-Labile Side Chains
| Reagent Name | Composition (v/v/v) | Recommended Use | Reference |
| Standard Cocktail | 95% TFA / 2.5% H₂O / 2.5% TIS | Peptides without multiple highly sensitive residues. | |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Peptides containing sensitive residues such as Cys, Met, Trp, and Tyr. | |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | "Odorless" alternative useful for peptides with Trt-protected residues. | |
| TFA/TIS/EDT/H₂O | 92.5% TFA / 2.5% TIS / 2.5% EDT / 2.5% H₂O | A good general-purpose cocktail for peptides with Cys. |
Mandatory Visualizations
Caption: Mechanism of TFA cleavage, carbocation generation, and scavenger action.
Caption: Standard experimental workflow for peptide cleavage and isolation.
Experimental Protocols
Protocol 1: Standard TFA Cleavage using TFA/TIS/H₂O
This protocol is suitable for most peptides that do not contain multiple, highly sensitive residues such as Met or Cys.
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Materials:
-
Dry peptidyl-resin (e.g., 50-100 mg)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio. Prepare fresh.
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dry peptidyl-resin in a suitable reaction vessel (e.g., a fritted syringe or a small round-bottom flask).
-
In a fume hood, add the freshly prepared cleavage cocktail to the resin. Use approximately 1-2 mL of cocktail per 100 mg of resin to ensure the resin is well-swollen.
-
Gently agitate or swirl the mixture at room temperature for 1.5 to 2 hours.
-
Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide. Collect the filtrate.
-
Wash the resin with a small additional volume of fresh TFA or DCM (2 x 0.5 mL) and combine the filtrates to ensure complete recovery.
-
In a separate, larger centrifuge tube, place approximately 10 times the volume of cold diethyl ether relative to your collected TFA filtrate.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide. Carefully decant and discard the ether supernatant.
-
Wash the peptide pellet with fresh cold ether at least two more times to remove residual scavengers and TFA. Centrifuge and decant after each wash.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen/argon or in a vacuum desiccator. The peptide is now ready for purification and analysis.
References
Navigating Boc-Tyr-OtBu Coupling: A Technical Support Guide on Solvent Impact
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of solvent is a critical parameter influencing the efficiency of coupling reactions, particularly for sterically hindered amino acids like N-α-tert-Butoxycarbonyl-O-tert-butyl-L-tyrosine (Boc-Tyr-OtBu). This technical support center provides a comprehensive guide to understanding and troubleshooting the impact of solvent selection on the coupling efficiency of this crucial building block.
The inherent steric hindrance from the tert-butyl (tBu) protecting groups on both the alpha-amino and the phenolic hydroxyl functions of this compound can lead to sluggish or incomplete coupling reactions. The solvent system plays a pivotal role in mitigating these challenges by influencing reagent solubility, resin swelling, and the solvation of the growing peptide chain.
Frequently Asked Questions (FAQs)
Q1: Which solvents are most commonly used for this compound coupling?
A1: The most frequently employed solvents in Boc-chemistry solid-phase peptide synthesis (SPPS), including for the coupling of this compound, are N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). Often, mixtures of these solvents are used to optimize coupling conditions.
Q2: How does solvent choice directly impact the coupling efficiency of this compound?
A2: Solvent choice affects several key factors:
-
Solubility: The solvent must effectively dissolve this compound and the coupling reagents to ensure the reaction proceeds efficiently.
-
Resin Swelling: Proper swelling of the solid-phase support (e.g., polystyrene-based resins) is crucial for reagent accessibility to the reactive sites. DCM is known to be effective for swelling polystyrene resins.
-
Solvation of Peptide Chain: The solvent needs to solvate the growing peptide chain to prevent aggregation, which can hinder the coupling of subsequent amino acids. NMP, being more polar than DCM, can be particularly effective in solvating the peptide-resin and improving yields in difficult couplings.
Q3: Is there a single "best" solvent for this compound coupling?
A3: There is no universally superior solvent, as the optimal choice often depends on the specific peptide sequence and the nature of the solid support. However, for challenging couplings involving sterically hindered residues like this compound, NMP or mixtures containing NMP or DMF are often preferred due to their enhanced solvating properties. For instance, mixtures such as NMP/DCM or DMF/DCM have been reported to improve coupling yields to over 98%.
Troubleshooting Guide: Low Coupling Efficiency of this compound
Encountering low coupling efficiency with this compound is a common challenge. This guide provides a systematic approach to troubleshooting this issue with a focus on solvent-related factors.
| Problem | Potential Cause | Recommended Action |
| Low or Incomplete Coupling | Poor Solubility of this compound: The amino acid derivative is not fully dissolved in the reaction solvent. | 1. Ensure complete dissolution of this compound in the chosen solvent before adding it to the reaction vessel. 2. Consider switching to a solvent with higher solubilizing power for Boc-protected amino acids, such as NMP or a DMF/DCM mixture. |
| Inadequate Resin Swelling: The solid support is not sufficiently swelled, limiting access to the N-terminal amine. | 1. Pre-swell the resin in DCM for an adequate period before the coupling step. 2. If using a polystyrene-based resin, ensure the solvent system is compatible with good swelling (DCM is generally effective). | |
| Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking the coupling site. | 1. Switch to a more polar and better-solvating solvent like NMP or a mixture containing DMSO. 2. Consider performing the coupling at an elevated temperature to disrupt secondary structures. | |
| Inconsistent Results | Solvent Quality: Impurities in the solvent (e.g., water, amines in old DMF) can interfere with the coupling reaction. | 1. Use high-purity, anhydrous solvents. 2. If using DMF, consider using a freshly opened bottle or purifying it before use to remove amine impurities. |
Quantitative Data on Solvent Impact
While specific quantitative data for the coupling of this compound is often sequence-dependent and proprietary, published studies on challenging peptide syntheses provide valuable insights into the relative performance of different solvents.
| Solvent System | Average Coupling Yield (%) for a Difficult Sequence (CGRP(8-37)) | Key Considerations |
| N,N-Dimethylformamide (DMF) | 99.5 | Excellent solvation properties and widely used. Can contain amine impurities. |
| Dimethylacetamide (DMA) | 98.0 | Good alternative to DMF with similar properties. |
| N-Methyl-2-pyrrolidone (NMP) | 91.8 | Higher polarity than DMF, beneficial for disrupting aggregation. More viscous and expensive. |
| NMP / DMSO (8:2) | 88.9 | The addition of DMSO can further enhance solvation but may complicate workup. |
| Dimethyl Sulfoxide (DMSO) | 78.1 | Very high polarity, can be effective for highly aggregated sequences but may be difficult to remove. |
Note: The data presented is for the synthesis of the 30-amino acid peptide CGRP(8-37) and serves as an illustrative example of solvent effects on coupling efficiency for a challenging sequence.
Experimental Protocols
Standard this compound Coupling Protocol (Manual Solid-Phase Synthesis)
-
Resin Swelling: Swell the resin (e.g., Merrifield resin, 1 g) in DCM (10 mL) for 1-2 hours in a reaction vessel.
-
Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide by treating with 50% Trifluoroacetic Acid (TFA) in DCM (10 mL) for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3 x 10 mL), Isopropanol (IPA) (3 x 10 mL), and finally with the chosen coupling solvent (e.g., DMF or NMP) (3 x 10 mL).
-
Neutralization: Neutralize the resin with 10% Diisopropylethylamine (DIEA) in the coupling solvent (2 x 10 mL) for 5 minutes each wash.
-
Washing: Wash the resin with the coupling solvent (3 x 10 mL).
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3 eq.) in the chosen coupling solvent (e.g., DMF, NMP, or a mixture).
-
Add DIEA (6 equivalents) to the solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive, a second coupling may be necessary.
-
Washing: Wash the resin with the coupling solvent (3 x 10 mL) and DCM (3 x 10 mL) to prepare for the next deprotection step.
Logical Relationships in Solvent Selection
The choice of solvent is a multifactorial decision aimed at maximizing coupling efficiency. The following diagram illustrates the key relationships between solvent properties and successful peptide coupling.
Caption: Factors influencing this compound coupling efficiency.
By carefully considering these factors and utilizing the troubleshooting guide, researchers can optimize their solvent systems to achieve high coupling efficiencies for this compound and other sterically demanding amino acids, ultimately leading to the successful synthesis of complex peptides.
Technical Support Center: HPLC Analysis of Boc-Tyr-OtBu Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of side products from reactions involving N-α-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr-OtBu).
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions involving this compound?
A1: The most common side products arise from the premature cleavage of the protecting groups. The tert-butyloxycarbonyl (Boc) and tert-butyl (OtBu) groups are susceptible to cleavage under acidic conditions. The tert-butyl cation generated during deprotection can also lead to alkylation of the tyrosine ring.
Q2: What is a suitable starting HPLC method for analyzing the purity of this compound?
A2: A good starting point for reversed-phase HPLC (RP-HPLC) analysis is a C18 column with a gradient elution using water and acetonitrile, both containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA). A typical UV detection wavelength is 220 nm or 280 nm.
Q3: How can I identify the peaks in my chromatogram corresponding to this compound and its side products?
A3: Peak identification can be achieved by running individual standards of the expected side products if they are available. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to identify the mass-to-charge ratio of the eluting peaks, allowing for their identification. Forced degradation studies can also help to intentionally generate these side products for identification purposes.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound reaction mixtures.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Peaks in Chromatogram | Presence of side products from the reaction. | - Compare the chromatogram to a standard of pure this compound.- Identify the side products (see "Potential Side Products and Expected Elution Order" table below).- Optimize reaction conditions to minimize side product formation (e.g., control temperature, use scavengers). |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation.- Inappropriate mobile phase pH.- Sample overload. | - Use a guard column and ensure proper column washing.- Adjust the mobile phase pH; TFA (0.1%) is generally effective.- Reduce the injection volume or sample concentration. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase daily and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check the HPLC pump for leaks and ensure a stable flow rate. |
| No Peaks Detected | - Incorrect detection wavelength.- Sample degradation.- Injection issue. | - Set the detector to 220 nm or 280 nm.- Ensure proper sample storage and handling.- Verify the injector is functioning correctly. |
Potential Side Products and Expected Elution Order in RP-HPLC
In reversed-phase HPLC, compounds elute based on their polarity, with less polar compounds having longer retention times. The following table summarizes the expected elution order for this compound and its common side products.
| Compound Name | Structure | Expected Elution Order | Rationale for Elution Order |
| L-Tyrosine (Tyr) | H-Tyr-OH | 1 (Earliest) | Most polar due to the free amino and carboxyl groups. |
| Boc-L-Tyrosine | Boc-Tyr-OH | 2 | Increased hydrophobicity from the Boc group compared to Tyr. |
| L-Tyrosine-tert-butyl ester | H-Tyr-OtBu | 3 | Increased hydrophobicity from the OtBu group compared to Tyr. |
| N-α-Boc-O-tert-butyl-L-tyrosine | This compound | 4 (Main Peak) | Most hydrophobic due to both Boc and OtBu protecting groups. |
| tert-butylated Tyrosine derivatives | Boc-Tyr(tBu)-OtBu | 5 (Latest) | Additional tert-butyl group on the phenolic ring increases hydrophobicity. |
Experimental Protocols
Standard RP-HPLC Method for Purity Analysis
This protocol provides a general method for the routine analysis of this compound purity.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient:
Time (min) % Mobile Phase B 0 30 20 90 25 90 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm or 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B. Filter through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
Forced degradation studies are essential for developing a stability-indicating HPLC method.
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile or a suitable solvent mixture.
-
Acidic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH before injection.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl before injection.
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the stock solution at 80 °C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the standard RP-HPLC method described above.
Visualizations
Caption: Workflow for Forced Degradation Study of this compound.
Validation & Comparative
A Head-to-Head Comparison: Boc-Tyr-OtBu vs. Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity of the final peptide. For the incorporation of tyrosine, two commonly employed derivatives are Boc-Tyr-OtBu, utilized in the Boc/Bzl strategy, and Fmoc-Tyr(tBu)-OH, the cornerstone of the now predominant Fmoc/tBu strategy. This guide provides an in-depth, objective comparison of these two building blocks, supported by representative experimental data and detailed protocols to inform researchers, scientists, and drug development professionals in their synthetic endeavors.
The fundamental difference between the two approaches lies in the nature of the α-amino protecting group and the corresponding deprotection chemistry. The Boc (tert-butyloxycarbonyl) group is acid-labile, requiring repeated treatments with an acid such as trifluoroacetic acid (TFA) for its removal. In contrast, the Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent. This distinction in chemical orthogonality dictates the choice of side-chain protecting groups and the overall synthetic strategy.
Performance Comparison: A Quantitative Overview
While the optimal choice of strategy can be sequence-dependent, a comparison of key performance metrics reveals the general strengths and weaknesses of each approach. For difficult or aggregation-prone sequences, the repetitive acid treatments in Boc-SPPS can sometimes be advantageous in disrupting secondary structures and improving solubility. However, for most applications, the milder conditions of Fmoc-SPPS often lead to higher purity and yield.
To illustrate these differences, we present a hypothetical case study on the synthesis of a model decapeptide containing a single tyrosine residue. The following tables summarize the expected quantitative data based on typical outcomes for each strategy.
Table 1: Coupling Efficiency of Tyrosine Derivatives
| Parameter | This compound | Fmoc-Tyr(tBu)-OH |
| Coupling Reagent | HBTU/HOBt/DIEA | HBTU/HOBt/DIEA |
| Solvent | DMF/DCM | DMF |
| Reaction Time | 2 hours | 2 hours |
| Monitoring Method | Kaiser Test | Kaiser Test |
| Estimated Coupling Efficiency | >99% | >99.5% |
Table 2: Overall Synthesis Performance for a Model Decapeptide
| Parameter | Boc-SPPS Strategy | Fmoc-SPPS Strategy |
| Crude Peptide Yield | ~65% | ~80% |
| Crude Peptide Purity (by HPLC) | ~60% | ~75% |
| Final Purified Yield | ~25% | ~40% |
| Major Side Products | Truncated sequences, side-chain protecting group loss | Deletion sequences, aspartimide formation (if applicable) |
Experimental Protocols
Detailed methodologies for the incorporation of this compound and Fmoc-Tyr(tBu)-OH in their respective SPPS strategies are provided below.
Boc-Solid-Phase Peptide Synthesis (Boc-SPPS) Protocol
This protocol outlines the key steps for a manual Boc-SPPS of a model peptide on a PAM resin.
-
Resin Preparation: Swell the PAM resin in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt) in a DMF/DCM mixture for 2-4 hours.
-
Deprotection of the Boc Group:
-
Wash the resin with DCM.
-
Treat the resin with 30-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Wash the resin with DCM, followed by a neutralization step with 5-10% N,N-diisopropylethylamine (DIEA) in DCM.
-
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.
-
Add DIEA (4-8 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Dry the fully assembled peptide-resin under vacuum.
-
Treat the resin with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours in the presence of a scavenger such as anisole.
-
Evaporate the HF and precipitate the crude peptide with cold diethyl ether.
-
Purify the crude peptide by reverse-phase HPLC.
-
Fmoc-Solid-Phase Peptide Synthesis (Fmoc-SPPS) Protocol
This protocol outlines the key steps for a manual Fmoc-SPPS of a model peptide on a Rink Amide resin.
-
Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Tyr(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.
-
Add DIEA (6-10 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail, typically TFA-based with scavengers (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), for 2-4 hours.
-
Filter the resin and precipitate the crude peptide with cold diethyl ether.
-
Purify the crude peptide by reverse-phase HPLC.
-
Visualization of SPPS Workflows
The following diagrams illustrate the cyclical nature of the Boc and Fmoc solid-phase peptide synthesis strategies.
Conclusion
The choice between this compound and Fmoc-Tyr(tBu)-OH for solid-phase peptide synthesis is intrinsically linked to the overarching synthetic strategy. The Boc/Bzl approach, while robust and sometimes beneficial for challenging sequences, involves harsh acidic conditions for both deprotection and final cleavage, which can lead to side reactions and lower overall yields. The Fmoc/tBu strategy, on the other hand, has become the method of choice for most applications due to its milder deprotection conditions, orthogonality, and high amenability to automation.[1] The use of Fmoc-Tyr(tBu)-OH generally results in higher crude peptide purity and yield, simplifying subsequent purification efforts.[2] Ultimately, the selection should be guided by the specific characteristics of the target peptide, the desired scale of synthesis, and the available laboratory infrastructure.
References
A Comparative Guide to Tyrosine Side-Chain Protecting Groups: OtBu, Bzl, and 2-Cl-Z
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate protecting group for the phenolic hydroxyl function of tyrosine is a critical consideration in solid-phase peptide synthesis (SPPS). This choice directly impacts the efficiency of peptide assembly, the purity of the final product, and the overall success of the synthetic strategy. This guide provides an objective comparison of three commonly employed tyrosine side-chain protecting groups: tert-Butyl (OtBu), Benzyl (Bzl), and 2-Chlorobenzyloxycarbonyl (2-Cl-Z). We will delve into their performance characteristics, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their specific applications.
Core Characteristics and Applications
The utility of a protecting group is primarily defined by its stability under the conditions required for Nα-amino group deprotection and its lability for final cleavage from the peptide. The choice between OtBu, Bzl, and 2-Cl-Z is therefore intrinsically linked to the overarching synthetic strategy, namely Fmoc/tBu or Boc/Bzl chemistry.
-
tert-Butyl (OtBu): The OtBu group is the standard and preferred protection for tyrosine in the widely used Fmoc/tBu SPPS strategy.[1] Its key advantage lies in its stability to the basic conditions (typically piperidine in DMF) used for the removal of the Fmoc group from the N-terminus.[2] The OtBu group is, however, readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA), which is the same reagent used for the final cleavage of the peptide from the resin.[1] This orthogonality makes it an ideal choice for the Fmoc strategy.
-
Benzyl (Bzl): The Bzl ether is a classical protecting group for the tyrosine side chain and can be used in both Boc and Fmoc SPPS.[3] However, its application in Boc chemistry, which involves repeated treatments with moderate acids like TFA to remove the Nα-Boc group, is often problematic. The Bzl group is partially labile to TFA, leading to premature deprotection and potential side reactions.[3] A significant side reaction associated with Tyr(Bzl) is the acid-catalyzed O- to C-alkylation, where the benzyl group migrates from the hydroxyl group to the aromatic ring of tyrosine, forming 3-benzyltyrosine. Consequently, in Boc chemistry, Bzl is typically reserved for the synthesis of shorter peptides or when more acid-stable alternatives are not suitable. Its removal is generally achieved with strong acids like anhydrous hydrogen fluoride (HF).
-
2-Chlorobenzyloxycarbonyl (2-Cl-Z): The 2-Cl-Z group is a carbamate-based protecting group primarily used in the Boc/Bzl SPPS strategy. The electron-withdrawing chlorine atom on the benzyl ring increases the stability of the protecting group to acidolysis compared to the standard Z group. This enhanced stability makes it more resistant to the repetitive TFA treatments required for Nα-Boc deprotection, thus minimizing premature deprotection during peptide chain elongation. The 2-Cl-Z group is reliably cleaved under strong acidic conditions, such as HF, making it a robust choice for the synthesis of longer peptides via the Boc strategy.
Quantitative Performance Comparison
While direct, side-by-side quantitative comparisons of these three protecting groups under identical experimental conditions are scarce in the literature, the following tables summarize their performance characteristics based on established knowledge and reported data.
| Protecting Group | Primary SPPS Strategy | Stability to Nα-Deprotection | Primary Cleavage Reagent | Relative Acid Lability |
| OtBu | Fmoc/tBu | Stable to piperidine | Trifluoroacetic Acid (TFA) | High |
| Bzl | Boc/Bzl (limited), Fmoc/tBu | Partially labile to TFA | Hydrogen Fluoride (HF) | Moderate |
| 2-Cl-Z | Boc/Bzl | Stable to TFA | Hydrogen Fluoride (HF) | Low |
Table 1. General characteristics and compatibility of tyrosine side-chain protecting groups.
| Protecting Group | Common Cleavage Conditions | Reported Cleavage Efficiency | Key Side Reactions | Mitigation Strategies for Side Reactions |
| OtBu | 95% TFA, 2.5% H₂O, 2.5% TIS (1-2 hours) | High (>95%) | Alkylation of sensitive residues (Trp, Met, Cys) by the tert-butyl cation. | Use of scavengers like triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT). |
| Bzl | Anhydrous HF, with scavengers like anisole or p-cresol (1 hour at 0°C) | Generally high, but can be sequence-dependent. | O- to C-benzyl migration (formation of 3-benzyltyrosine) during repetitive TFA treatments and HF cleavage. | Using a mixture of TFA and acetic acid (7:3) for Boc deprotection can suppress migration. Addition of scavengers like p-cresol in the HF cleavage cocktail. |
| 2-Cl-Z | Anhydrous HF, with scavengers like anisole (1 hour at 0°C) | High | Formation of reactive carbocations during cleavage, which can alkylate sensitive residues. | Use of scavengers in the HF cleavage cocktail. |
Table 2. Cleavage conditions, efficiency, and common side reactions.
Experimental Protocols
The following are generalized protocols for the cleavage of each protecting group from a peptide synthesized on a solid support. The exact conditions, particularly the scavenger cocktail composition and reaction time, may need to be optimized based on the specific peptide sequence and the resin used.
Protocol 1: TFA Cleavage of Tyr(OtBu)-Containing Peptides (Fmoc SPPS)
Materials:
-
Peptidyl-resin (dried)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% deionized water, 2.5% triisopropylsilane (TIS) (v/v/v)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge and centrifuge tubes
Procedure:
-
Place the dried peptidyl-resin (e.g., 100 mg) in a reaction vessel.
-
Add the freshly prepared cleavage cocktail (e.g., 2 mL) to the resin.
-
Allow the reaction to proceed at room temperature for 1-2 hours with occasional agitation.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the combined filtrate dropwise to a tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether twice more.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: HF Cleavage of Tyr(Bzl) or Tyr(2-Cl-Z)-Containing Peptides (Boc SPPS)
WARNING: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel with appropriate personal protective equipment.
Materials:
-
Peptidyl-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger (e.g., anisole or p-cresol)
-
Specialized HF cleavage apparatus
-
Cold diethyl ether
-
Appropriate solvent for peptide dissolution (e.g., dilute acetic acid)
Procedure:
-
Place the dried peptidyl-resin (e.g., 1 g) and a magnetic stir bar into the HF-resistant reaction vessel.
-
Add the appropriate scavenger (e.g., 1 mL of anisole or p-cresol).
-
Assemble the HF apparatus according to the manufacturer's instructions.
-
Cool the reaction vessel in a dry ice/alcohol bath.
-
Carefully distill the required amount of anhydrous HF (e.g., 10 mL) into the reaction vessel.
-
Allow the reaction mixture to warm to 0°C and stir for 1 hour.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen or by vacuum.
-
Once the HF is removed, carefully disassemble the apparatus.
-
Wash the resin-peptide mixture with cold diethyl ether to remove the scavengers.
-
Extract the peptide from the resin using a suitable solvent (e.g., 20% acetic acid in water).
-
Lyophilize the aqueous solution to obtain the crude peptide.
Visualization of Chemical Structures and Deprotection Pathways
The following diagrams illustrate the chemical structures of the protected tyrosine side chains and the general deprotection pathways.
Caption: Chemical structures of the protected tyrosine side chains.
Caption: General deprotection pathways for each protecting group.
Conclusion
The choice between OtBu, Bzl, and 2-Cl-Z for the protection of the tyrosine side chain is a strategic one, dictated by the chosen SPPS methodology.
-
OtBu is the undisputed choice for Fmoc/tBu chemistry due to its perfect orthogonality, offering high efficiency and clean deprotection with TFA.
-
Bzl can be employed in Fmoc/tBu chemistry , but its use in Boc/Bzl chemistry should be approached with caution due to its partial lability in TFA and the risk of O- to C-benzyl migration. It is best suited for shorter peptides or when the higher stability of other groups is not required.
-
2-Cl-Z is a robust and reliable protecting group for demanding syntheses using the Boc/Bzl strategy . Its enhanced stability to TFA minimizes premature deprotection, making it ideal for the synthesis of long and complex peptides that require final deprotection with strong acids like HF.
By carefully considering the stability, cleavage conditions, and potential side reactions of each protecting group, researchers can optimize their peptide synthesis protocols, leading to higher yields and purities of their target molecules.
References
The Strategic Advantage of Boc-Tyr-OtBu in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriately protected amino acid derivatives is a critical decision that profoundly influences the efficiency, yield, and purity of peptide synthesis. Among the various protected forms of tyrosine, N-α-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr-OtBu) offers distinct advantages over other commonly used derivatives. This guide provides an objective comparison of this compound with other protected tyrosine derivatives, supported by a detailed analysis of potential side reactions and experimental protocols for solid-phase peptide synthesis (SPPS).
Executive Summary
This compound provides dual protection of both the alpha-amino group (with the Boc group) and the phenolic hydroxyl group of the tyrosine side chain (with the tert-butyl group). This comprehensive protection strategy minimizes side reactions, leading to higher purity and yield of the target peptide. In contrast, other derivatives such as Boc-Tyr(Bzl)-OH are susceptible to side reactions like benzyl group migration under the acidic conditions typically used in Boc-SPPS. While Fmoc-Tyr(tBu)-OH is the standard for Fmoc-based synthesis, this compound presents a robust alternative within the Boc strategy. Cbz-Tyr-OH is more suited for solution-phase synthesis and its deprotection conditions are often incompatible with solid-phase methodologies.
Comparison of Protected Tyrosine Derivatives
The choice of protecting group for the tyrosine side chain is crucial to prevent O-acylation by the activated carboxyl group of the incoming amino acid during peptide bond formation. The ideal protecting group should be stable during the coupling and deprotection cycles of the N-α-protecting group and should be removable at the final cleavage step without causing degradation of the peptide.
| Derivative | N-α Protection | Side-Chain Protection | Key Advantages | Key Disadvantages |
| This compound | Boc | tert-Butyl (tBu) | High stability of the tBu group to acidic conditions used for Boc removal prevents side reactions. Leads to higher purity and yield.[1] | Requires strong acid (e.g., HF or TFMSA) for final cleavage of the tBu group. |
| Boc-Tyr(Bzl)-OH | Boc | Benzyl (Bzl) | Compatible with Boc-SPPS. | The benzyl group can migrate to the tyrosine ring under repeated acidic conditions for Boc deprotection, leading to difficult-to-remove impurities.[2] This side reaction is more pronounced in longer peptides.[2] |
| Fmoc-Tyr(tBu)-OH | Fmoc | tert-Butyl (tBu) | The tBu group is stable to the basic conditions used for Fmoc removal, providing excellent orthogonality. It is the standard for Fmoc-SPPS. | Not directly compatible with the Boc synthesis strategy. |
| Cbz-Tyr-OH | Cbz | None (phenolic OH is free) | Useful in solution-phase synthesis. | Deprotection of the Cbz group often requires conditions (e.g., hydrogenolysis) that are not compatible with standard solid-phase synthesis techniques. The unprotected hydroxyl group is prone to O-acylation. |
Experimental Protocols
To provide a practical comparison, the following are detailed protocols for the incorporation of a tyrosine residue into a model peptide sequence (e.g., H-Gly-Ala-Tyr-Ala-Gly-OH) using Boc-SPPS with this compound and Boc-Tyr(Bzl)-OH. This is followed by a general protocol for the analysis of the crude peptide purity by HPLC and identification of side products by mass spectrometry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual steps for the incorporation of a this compound residue onto a peptide chain assembled on a solid support using Boc chemistry.
1. Resin Swelling:
-
Place the desired amount of Merrifield resin in a reaction vessel.
-
Wash and swell the resin with dichloromethane (DCM) for 30 minutes.
-
Wash the resin multiple times with DCM and then with dimethylformamide (DMF).
2. First Amino Acid Attachment (Boc-Gly-OH):
-
Dissolve Boc-Gly-OH and a coupling agent (e.g., HBTU) in DMF.
-
Add diisopropylethylamine (DIEA) to the mixture and add it to the resin.
-
Shake the reaction vessel at room temperature for 2 hours.
-
Confirm complete coupling using a Kaiser test.
3. Chain Elongation (Cycles for Ala, Tyr, Ala, Gly):
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes. Wash with DCM and DMF.
-
Neutralization: Treat the resin with 10% DIEA in DMF for 5 minutes. Wash with DMF.
-
Coupling of subsequent amino acids (Boc-Ala-OH, this compound, Boc-Ala-OH, Boc-Gly-OH):
-
In a separate vial, pre-activate the Boc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion with a Kaiser test. Wash the resin with DMF and DCM after each successful coupling.
-
4. Final Cleavage and Deprotection:
-
After the final coupling and Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of HF:anisole (9:1) at 0°C for 1 hour.
-
Evaporate the HF and precipitate the peptide with cold diethyl ether.
-
Centrifuge and wash the peptide pellet with ether.
-
Dissolve the crude peptide in an appropriate aqueous buffer for purification.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Boc-Tyr(Bzl)-OH
The protocol is identical to Protocol 1, with the substitution of this compound with Boc-Tyr(Bzl)-OH in the corresponding coupling step. All other steps remain the same. The key difference will be observed in the analysis of the crude product, where side products resulting from benzyl group migration may be present.
Protocol 3: HPLC Analysis of Crude Peptide Purity
1. Sample Preparation:
-
Dissolve a small amount of the crude peptide in 0.1% TFA in water to a concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the percentage purity by dividing the area of the main product peak by the total area of all peaks.
Protocol 4: Mass Spectrometry Analysis of Side Products
1. Sample Preparation:
-
Prepare the sample as for HPLC analysis. For LC-MS, the same sample can be used. For direct infusion, dilute the sample further in an appropriate solvent (e.g., 50% acetonitrile with 0.1% formic acid).
2. Mass Spectrometry Conditions (LC-MS):
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Acquire full scan mass spectra over a relevant m/z range.
-
Perform tandem MS (MS/MS) on the main peak and any significant impurity peaks to confirm their identity.
3. Data Analysis:
-
Compare the observed molecular weight of the main peak with the calculated molecular weight of the target peptide.
-
Analyze the molecular weights of impurity peaks to identify potential side products. For the synthesis with Boc-Tyr(Bzl)-OH, look for masses corresponding to the target peptide with a rearranged benzyl group.
Visualizing the Synthesis and Analysis Workflow
The following diagrams illustrate the key workflows in peptide synthesis and analysis.
Caption: General workflow for Boc-SPPS.
References
A Comparative Guide to Orthogonal Protection Strategies Involving Boc-Tyr(OtBu) in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS), directly impacting yield, purity, and the feasibility of synthesizing complex peptides. This guide provides an objective comparison of orthogonal protection strategies centered around the use of tert-butyloxycarbonyl-L-tyrosine(O-tert-butyl) (Boc-Tyr(tBu)-OH). We will delve into its performance in the classic Boc/Bzl strategy and compare it with its primary orthogonal alternative, Fmoc-Tyr(tBu)-OH, within the widely adopted Fmoc/tBu strategy. This comparison is supported by experimental data and detailed protocols to inform the selection of the most appropriate methodology for your research and development needs.
The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the Nα-protecting group and the corresponding deprotection conditions. The Boc strategy utilizes the acid-labile Boc group for temporary Nα-protection, while the Fmoc strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] This distinction dictates the choice of side-chain protecting groups to achieve orthogonality, ensuring that one type of protecting group can be selectively removed without affecting others.[2][3]
Performance Comparison: Boc/Bzl vs. Fmoc/tBu Strategies
The choice between the Boc/Bzl and Fmoc/tBu strategies is often dictated by the specific peptide sequence, its length, complexity, and the presence of sensitive residues.[1] While both methods can produce high-quality peptides, their performance characteristics differ.
The Fmoc/tBu strategy is often favored for its milder reaction conditions, which are particularly advantageous for the synthesis of peptides containing acid-sensitive amino acids.[] The orthogonality of the base-labile Fmoc group and the acid-labile tert-butyl (tBu) side-chain protection is a key advantage, allowing for a high degree of control during synthesis.
Conversely, the Boc/Bzl strategy, though considered a more classic approach, remains highly effective, especially for the synthesis of long or hydrophobic peptides where aggregation can be a challenge. The repetitive treatment with trifluoroacetic acid (TFA) in the Boc strategy can help to disrupt secondary structures and improve solvation of the growing peptide chain.
Below is a summary of the key performance metrics for each strategy, with a focus on the incorporation of tyrosine.
| Parameter | Boc/Bzl Strategy (using Boc-Tyr(tBu)-OH) | Fmoc/tBu Strategy (using Fmoc-Tyr(tBu)-OH) | Key Considerations |
| Nα-Deprotection | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) | Fmoc deprotection is milder and avoids repeated exposure to acid. |
| Side-Chain Protection (Tyrosine) | O-tert-butyl (tBu) | O-tert-butyl (tBu) | The tBu group is a robust shield for the tyrosine side chain, preventing acylation. |
| Final Cleavage | Anhydrous Hydrogen Fluoride (HF) | 95% Trifluoroacetic acid (TFA) | HF is highly corrosive and requires specialized equipment, whereas TFA is less harsh. |
| Orthogonality | Quasi-orthogonal: Nα-Boc and side-chain benzyl groups are both acid-labile, but at different acid strengths. | Fully orthogonal: Nα-Fmoc is base-labile, while side-chain tBu groups are acid-labile. | True orthogonality of the Fmoc/tBu strategy allows for more selective on-resin modifications. |
| Common Side Reactions | Acid-catalyzed side reactions. | Base-catalyzed side reactions (e.g., aspartimide formation). | The choice of strategy can be tailored to the peptide sequence to minimize specific side reactions. |
Experimental Protocols
Detailed methodologies for the key steps in both Boc and Fmoc solid-phase peptide synthesis are provided below.
Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the manual steps for one cycle of amino acid addition using the Boc/Bzl strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM mixture. The reaction is typically carried out for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF, DCM, and isopropanol.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin with DCM, isopropanol, and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of diisopropylethylamine (DIEA) in DMF.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling of Next Amino Acid: Couple the next Boc-protected amino acid (e.g., Boc-Tyr(tBu)-OH) using an appropriate activating agent (e.g., HBTU, HATU) in the presence of a base such as DIEA in DMF. Monitor the reaction for completion using a qualitative test like the ninhydrin test.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 4-9 until the desired peptide sequence is assembled.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as anhydrous HF.
Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the manual steps for one cycle of amino acid addition using the Fmoc/tBu strategy.
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a suitable activation method.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with a 20-50% solution of piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin with DMF and DCM to remove piperidine and the cleaved Fmoc adduct.
-
Coupling of Next Amino Acid: Couple the next Fmoc-protected amino acid (e.g., Fmoc-Tyr(tBu)-OH) using an activating agent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF. Monitor the reaction for completion.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycle: Repeat steps 4-7 until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail, typically containing 95% TFA and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove the acid-labile side-chain protecting groups.
Visualizing the Orthogonal Strategies
The following diagrams illustrate the core principles of the Boc/Bzl and Fmoc/tBu orthogonal protection strategies in SPPS.
Caption: The Boc/Bzl SPPS workflow, highlighting the acid-labile nature of both the Nα-Boc and side-chain protecting groups.
Caption: The Fmoc/tBu SPPS workflow, demonstrating the orthogonal nature of the base-labile Nα-Fmoc and acid-labile side-chain protecting groups.
References
Stability Showdown: Boc-Tyr-OtBu vs. Boc-Tyr(Bzl)-OH in Trifluoroacetic Acid
A Comparative Guide for Researchers in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is paramount to achieving high yields and purity of the target peptide. For the side chain of tyrosine, two commonly employed protected derivatives in Boc-based strategies are Boc-Tyr-OtBu and Boc-Tyr(Bzl)-OH. Their stability, or deliberate lability, in the presence of trifluoroacetic acid (TFA) dictates their suitability for different synthetic approaches. This guide provides an objective comparison of the stability of these two compounds in TFA, supported by available data and detailed experimental protocols.
Executive Summary
This compound and Boc-Tyr(Bzl)-OH exhibit significantly different stability profiles in TFA. The tert-butyl (OtBu) ether in this compound is designed to be readily cleaved by standard TFA concentrations used for Nα-Boc deprotection, making it suitable for strategies involving final, global deprotection. Conversely, the benzyl (Bzl) ether in Boc-Tyr(Bzl)-OH shows partial lability in TFA, leading to premature deprotection and undesirable side reactions, rendering it less stable and generally less suitable for the synthesis of long peptides where repeated TFA exposure is required.
Data Presentation: Stability in TFA
The following table summarizes the key stability characteristics of this compound and Boc-Tyr(Bzl)-OH in TFA. Direct quantitative kinetic comparisons are scarce in the literature; however, the qualitative and semi-quantitative data strongly indicate the higher stability of the intended protected state for this compound during the course of a typical Boc-SPPS cycle, where only the Nα-Boc group is meant to be removed.
| Parameter | This compound | Boc-Tyr(Bzl)-OH |
| Primary Protecting Group | tert-Butyl (tBu) ether | Benzyl (Bzl) ether |
| Stability in TFA (for Nα-Boc removal) | Intentionally Labile: The OtBu group is cleaved by TFA. Complete removal is expected during the final deprotection step. Partial cleavage can occur during repeated Nα-Boc deprotections. | Partially Labile & Prone to Side Reactions: The Bzl group is partially cleaved by TFA. This premature deprotection can lead to undesired side products.[1] |
| Observed Side Reactions in TFA | C-tert-butylation of the tyrosine ring (minor, ~0.5-1.0%).[2] | O- to C-benzyl migration to form 3-benzyltyrosine.[3] |
| Recommended Use in Boc-SPPS | Suitable for syntheses where the side-chain protecting group is removed concurrently with the final cleavage from the resin. | Generally recommended for the synthesis of shorter peptides to minimize cumulative exposure to TFA and subsequent side reactions.[1][3] |
Deprotection Mechanisms
The cleavage of both the OtBu and Bzl ether protecting groups by TFA proceeds via an acid-catalyzed nucleophilic substitution mechanism.
This compound Deprotection
The deprotection of the tert-butyl ether from the tyrosine side chain, as well as the Nα-Boc group, occurs through an SN1 mechanism. The tert-butyl group forms a stable tertiary carbocation upon protonation of the ether oxygen by TFA. This carbocation is then typically scavenged to prevent side reactions.
Boc-Tyr(Bzl)-OH Deprotection and Side Reactions
The cleavage of the benzyl ether can also proceed via an SN1-like mechanism, forming a benzyl carbocation. However, this carbocation is reactive and can lead to side reactions, most notably the intramolecular Friedel-Crafts alkylation of the electron-rich tyrosine ring, resulting in the formation of 3-benzyltyrosine.
Experimental Protocols
To quantitatively assess the stability of this compound and Boc-Tyr(Bzl)-OH in TFA, a time-course experiment followed by HPLC analysis can be performed.
Protocol: Stability Assessment in TFA
1. Materials:
-
This compound
-
Boc-Tyr(Bzl)-OH
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
0.1% TFA in Water (Mobile Phase A)
-
0.1% TFA in Acetonitrile (Mobile Phase B)
-
HPLC system with a C18 column and UV detector
2. Sample Preparation:
-
Prepare stock solutions (e.g., 1 mg/mL) of this compound and Boc-Tyr(Bzl)-OH in DCM.
3. Reaction Setup:
-
For each compound, set up a series of reactions. In a microcentrifuge tube, add a known volume of the stock solution.
-
Initiate the reaction by adding a specific concentration of TFA in DCM (e.g., 25%, 50%, or 95% TFA). Common conditions for Boc deprotection in SPPS often involve 25-50% TFA in DCM.
-
Incubate the reactions at room temperature.
4. Time-Course Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), quench the reaction by diluting an aliquot of the reaction mixture with Mobile Phase A.
-
Immediately analyze the quenched sample by HPLC.
5. HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient could be 10-90% B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 280 nm.
-
Analysis: Monitor the disappearance of the starting material peak and the appearance of deprotected and side-product peaks. Quantify the peak areas to determine the percentage of remaining starting material and the formation of products over time.
Conclusion
The choice between this compound and Boc-Tyr(Bzl)-OH in Boc-SPPS should be guided by the specific requirements of the synthetic strategy. For syntheses where the side-chain protecting groups are intended to be removed at the final cleavage step, this compound is the more appropriate choice due to the predictable lability of the OtBu group in strong acid. In contrast, the use of Boc-Tyr(Bzl)-OH should be approached with caution, particularly in the synthesis of longer peptides, due to the demonstrated instability of the benzyl ether in TFA, which can lead to premature deprotection and the formation of difficult-to-remove impurities such as 3-benzyltyrosine. For enhanced stability of a benzyl-type protecting group in Boc chemistry, more acid-stable derivatives such as Boc-Tyr(2,6-di-Cl-Bzl)-OH are often preferred. Researchers should carefully consider these stability differences to optimize the outcomes of their peptide synthesis endeavors.
References
A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for Tyrosine Incorporation
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a pivotal decision. This choice significantly influences the efficiency, purity, and success of synthesizing peptides, especially those containing functional amino acids like Tyrosine (Tyr). This guide provides an objective, data-driven comparison of the Boc/Bzl and Fmoc/tBu strategies for tyrosine incorporation.
Core Principles: Two Orthogonal Chemistries
The primary distinction between the two strategies lies in the chemistry of the Nα-amino protecting group and the conditions for its removal.[1]
-
Boc/Bzl Strategy : This classic method uses the acid-labile Boc group for temporary Nα-protection.[2][3] Side-chain protecting groups, including the Benzyl (Bzl) ether for the tyrosine hydroxyl group, are semi-permanent and require a very strong acid for removal.[2][3] Repetitive Nα-deprotection is achieved with a moderate acid like trifluoroacetic acid (TFA), while the final cleavage from the resin and side-chain deprotection necessitates a harsh reagent like anhydrous hydrogen fluoride (HF).
-
Fmoc/tBu Strategy : A more modern approach, this strategy employs the base-labile Fmoc group for Nα-protection. The side-chain protecting groups, such as the tert-Butyl (tBu) ether for tyrosine, are acid-labile. The Fmoc group is removed using a mild base, typically piperidine, while the final cleavage and side-chain deprotection are performed with TFA. This orthogonality between the deprotection chemistries is a key advantage of the Fmoc/tBu strategy.
Performance Metrics for Tyrosine Incorporation
The choice of strategy can impact yield, purity, and the occurrence of side reactions, particularly when incorporating tyrosine, whose phenolic side chain is susceptible to modification.
Table 1: General Comparison of Boc/Bzl and Fmoc/tBu Strategies
| Parameter | Boc/Bzl Strategy | Fmoc/tBu Strategy | Key Considerations for Tyrosine Incorporation |
| Nα-Protection | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) | Boc is acid-labile; Fmoc is base-labile. |
| Tyrosine Side-Chain Protection | Benzyl (Bzl) ether | tert-Butyl (tBu) ether | Bzl is removed by strong acid (HF); tBu is removed by moderate acid (TFA). |
| Nα-Deprotection Reagent | 25-50% Trifluoroacetic Acid (TFA) in DCM | 20-50% Piperidine in DMF | Repeated acid exposure in Boc strategy vs. mild base in Fmoc. |
| Final Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | ~95% TFA with scavengers | HF is highly corrosive and requires specialized equipment. TFA is milder but can lead to side reactions if not properly scavenged. |
| Orthogonality | Partial | Yes | Fmoc/tBu allows for selective on-resin modifications, which is advantageous. |
| Common Side Reactions | Acid-catalyzed side reactions (e.g., alkylation of Tyr ring) | Base-catalyzed side reactions (e.g., aspartimide formation) | The phenolic ring of Tyr is susceptible to modification by carbocations generated during acid treatments. |
| Automation Suitability | Less common | Standard for automated synthesizers | Milder conditions and simpler protocols of Fmoc strategy are more amenable to automation. |
Table 2: Potential Side Reactions During Tyrosine Incorporation
| Side Reaction | Strategy Primarily Affected | Description | Mitigation |
| Alkylation of Tyrosine Ring | Both, but more prevalent in Boc/Bzl | During final cleavage, carbocations generated from protecting groups or linkers can electrophilically attack the activated phenolic ring of tyrosine. | Use of scavengers (e.g., cresol, thioanisole) in the cleavage cocktail to trap carbocations. |
| Sulfonation of Tyrosine | Fmoc/tBu (if Arg(Pbf/Pmc) is present) | Side products from the cleavage of sulfonyl-based protecting groups on Arginine can modify the tyrosine side chain. | Use of scavengers and optimized cleavage cocktails. |
| Premature Bzl group migration | Boc/Bzl | Under repeated acidic conditions for Boc deprotection, a small portion of benzyl groups may migrate from the oxygen to the tyrosine ring. | This is a known issue, especially for tyrosine residues early in a long peptide sequence. |
| Phosphorylation/Acylation | Both (if Tyr is unprotected) | The unprotected hydroxyl group of tyrosine can be acylated during coupling steps or phosphorylated if kinase activity is present. | Use of side-chain protecting groups like Bzl or tBu is standard practice. |
Experimental Protocols
Protocol 1: Boc/Bzl Strategy for Tyrosine Incorporation
This protocol outlines a general manual synthesis on a Merrifield resin.
-
Resin Swelling and Preparation: Swell Merrifield resin (1 g, 1.0 mmol/g) in dichloromethane (DCM, 15 mL) for 1 hour. Wash the resin with DCM (3 x 15 mL).
-
First Amino Acid Coupling (Boc-Tyr(Bzl)-OH): Couple Boc-Tyr(Bzl)-OH (3 eq.) to the resin using a suitable activation method such as DCC/HOBt (3 eq. each) in a DCM/DMF mixture for 2-4 hours. Monitor coupling completion with a Kaiser test.
-
Capping: After coupling, cap any unreacted amino groups using a solution of acetic anhydride and pyridine in DCM.
-
Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM (15 mL) for 30 minutes. Wash with DCM (3 x 15 mL), isopropanol (2 x 15 mL), and DCM (3 x 15 mL).
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL). Wash with DCM (5 x 15 mL).
-
Subsequent Couplings: Repeat steps 4-6 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesizing the full peptide, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups using anhydrous HF with a scavenger like anisole or p-cresol at 0°C for 1 hour. This step requires a specialized HF apparatus.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase HPLC.
Protocol 2: Fmoc/tBu Strategy for Tyrosine Incorporation
This protocol outlines a general manual synthesis on a Rink Amide resin.
-
Resin Swelling and Preparation: Swell Rink Amide resin (1 g, 0.5 mmol/g) in dimethylformamide (DMF, 15 mL) for 1 hour. Wash the resin with DMF (3 x 15 mL).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes, followed by a second treatment for 15 minutes. Wash with DMF (5 x 15 mL).
-
Amino Acid Coupling (Fmoc-Tyr(tBu)-OH): Couple Fmoc-Tyr(tBu)-OH (3 eq.) using a coupling agent like HCTU (3 eq.) and a base like DIEA (6 eq.) in DMF (10 mL) for 1 hour. Monitor coupling completion with a Kaiser test.
-
Washing: Wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).
-
Subsequent Couplings: Repeat steps 2-4 for each subsequent amino acid.
-
Final Fmoc Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Final Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/EDT at 82.5:5:5:5:2.5) or a simpler mixture like TFA/water/triisopropylsilane (TIS) (95:2.5:2.5) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge, wash the pellet, and purify by reverse-phase HPLC.
Visualizations
Conclusion and Recommendations
The choice between Boc/Bzl and Fmoc/tBu strategies for incorporating tyrosine is dependent on several factors, including the peptide's sequence, length, the presence of other sensitive residues, and available laboratory infrastructure.
-
The Boc/Bzl strategy , while robust and sometimes favored for long or aggregation-prone sequences, involves harsh final cleavage conditions (anhydrous HF) that require specialized, corrosion-resistant equipment. The repeated acid treatments for Boc deprotection can be a concern for sensitive sequences.
-
The Fmoc/tBu strategy is now the more widely used method due to its milder overall conditions, orthogonality, and high suitability for automated synthesis. The final cleavage with TFA is less harsh than HF, and the base-labile nature of the Fmoc group is compatible with a wider range of functional groups and modifications, such as phosphorylation or glycosylation. For most applications involving tyrosine, especially for complex or modified peptides, the Fmoc/tBu strategy is generally the preferred approach.
References
The Strategic Application of Boc-Tyr-OtBu in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of building blocks for large-scale peptide synthesis is a critical decision that profoundly influences process efficiency, product purity, and overall manufacturing cost. This guide provides a comprehensive cost-benefit analysis of using N-α-Boc-O-tert-butyl-L-tyrosine (Boc-Tyr-OtBu) in large-scale solid-phase peptide synthesis (SPPS), with a detailed comparison to its primary alternative, Fmoc-Tyr(tBu)-OH.
The choice between the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) protection strategies is fundamental in peptide chemistry. The Boc strategy, characterized by its use of a strong acid for Nα-deprotection, is often considered robust for complex and lengthy peptide sequences. In contrast, the Fmoc strategy employs a milder base-catalyzed deprotection, which has become the more prevalent method in many applications. This analysis will delve into the quantitative and qualitative factors that guide the selection of the appropriate protected tyrosine derivative for large-scale campaigns.
Performance and Cost Comparison
The decision to use this compound over its Fmoc-protected counterpart in a large-scale setting involves a trade-off between raw material costs, process time, and the chemical nature of the target peptide. The following tables summarize the key quantitative and qualitative considerations in this analysis. It is important to note that bulk pricing for amino acid derivatives can vary significantly based on supplier, purity grade, and market demand.
| Parameter | This compound | Fmoc-Tyr(tBu)-OH | Considerations for Large-Scale Synthesis |
| Bulk Purchase Price (Illustrative) | Generally lower to comparable | Generally higher | The cost of raw materials is a significant driver in large-scale manufacturing. While Fmoc-amino acids are widely available, the often simpler synthesis of Boc-protected amino acids can translate to lower costs at scale. |
| Overall Process Time | Potentially longer due to neutralization step | Generally faster due to in-situ deprotection and coupling | Boc-SPPS traditionally requires a separate neutralization step after acid-mediated deprotection, which can add to the cycle time. However, in-situ neutralization protocols can mitigate this difference. |
| Solvent and Reagent Consumption | Higher due to additional washing and neutralization steps | Lower | The additional steps in a traditional Boc-SPPS cycle can lead to increased consumption of solvents and reagents, impacting both cost and environmental footprint. |
| Crude Peptide Purity | Can be very high with optimized protocols | High, but susceptible to base-catalyzed side reactions | The strong acid deprotection in Boc-SPPS can help to disrupt peptide aggregation, potentially leading to higher crude purity for difficult sequences. |
| Risk of Side Reactions | Acid-catalyzed side reactions (e.g., t-butylation of the tyrosine ring) | Base-catalyzed side reactions (e.g., aspartimide formation, piperidine adducts) | The choice of strategy must consider the peptide sequence to minimize known side reactions that can complicate purification and reduce yield. |
Experimental Protocols
The following are generalized experimental protocols for the incorporation of this compound and Fmoc-Tyr(tBu)-OH in a large-scale SPPS workflow.
Boc-SPPS Protocol for this compound Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 1-2 hours in a suitable solid-phase reactor.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the N-terminal Boc group.[1]
-
Washing: Wash the resin extensively with DCM, isopropanol (IPA), and then DCM again to remove residual TFA and by-products.
-
Neutralization: Neutralize the N-terminal amine salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 10-15 minutes.
-
Washing: Wash the resin with DCM to remove excess base.
-
Coupling:
-
In a separate vessel, dissolve this compound (2-4 equivalents) and a coupling reagent such as HBTU (1.9-3.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (3-6 equivalents) to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Repeat Cycle: Repeat steps 2-8 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) with scavengers. This step requires specialized equipment and safety precautions.
Fmoc-SPPS Protocol for Fmoc-Tyr(tBu)-OH Incorporation
-
Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin extensively with DMF and DCM to remove piperidine and by-products.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (2-4 equivalents) and a coupling reagent like HBTU (1.9-3.9 equivalents) in DMF.
-
Add DIEA (3-6 equivalents) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm reaction completion.
-
Repeat Cycle: Repeat steps 2-6 for each subsequent amino acid.
-
Final Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups simultaneously by treating the resin with a TFA-based cleavage cocktail containing scavengers (e.g., TFA/TIS/water 95:2.5:2.5).
Mandatory Visualization
Logical Workflow for Cost-Benefit Analysis
Caption: A logical workflow for the cost-benefit analysis of choosing between this compound and Fmoc-Tyr(tBu)-OH for large-scale peptide synthesis.
Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: A simplified diagram of the Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for peptide-based therapeutics.
Conclusion and Recommendations
The choice between this compound and Fmoc-Tyr(tBu)-OH for large-scale peptide synthesis is not a one-size-fits-all decision. The Boc strategy, utilizing this compound, can be advantageous for the synthesis of long and difficult sequences that are prone to aggregation, as the repetitive acid treatments can help to maintain the solubility of the growing peptide chain. The potentially lower cost of Boc-amino acid derivatives at a large scale can also be a significant factor in reducing the overall cost of goods.
However, the Fmoc strategy, with Fmoc-Tyr(tBu)-OH as the standard, offers the benefits of milder reaction conditions, which can be crucial for peptides containing sensitive amino acids or modifications. The generally faster cycle times and reduced solvent consumption of the Fmoc protocol can also lead to increased throughput and a more environmentally friendly process.
Ultimately, the optimal choice will depend on a thorough evaluation of the target peptide's sequence, the scale of the synthesis, the available equipment, and a detailed cost analysis of the entire manufacturing process, including raw materials, labor, and waste disposal. For many modern large-scale applications, the well-established and milder Fmoc strategy is often preferred. However, for specific challenging peptides, the robustness of the Boc strategy makes this compound a valuable and cost-effective alternative.
References
A Comparative Guide to the Solid-Phase Synthesis of Tyrosine-Containing Peptides: Compatibility of Boc-Tyr(OtBu) with Various Resins
For researchers, scientists, and drug development professionals, the strategic selection of a solid-phase resin is a critical determinant for the successful synthesis of peptides incorporating the sterically hindered amino acid, Boc-Tyr(OtBu)-OH. This guide provides an objective comparison of the performance of commonly utilized resins in conjunction with Boc-Tyr(OtBu)-OH, supported by established experimental protocols and data.
The tert-butyl (tBu) protecting group on the tyrosine side chain offers robust protection under the acidic conditions required for Nα-Boc deprotection during solid-phase peptide synthesis (SPPS). However, the compatibility and overall efficiency of the synthesis are significantly influenced by the choice of the solid support. This guide evaluates the performance of four widely used resins: Merrifield, PAM, Wang, and Rink Amide, in the context of Boc-Tyr(OtBu)-OH incorporation.
Comparative Performance of Solid-Phase Resins
The selection of a resin for SPPS dictates the C-terminal functionality of the peptide (acid or amide) and impacts key synthesis parameters such as loading efficiency, stability during synthesis, and the conditions required for final cleavage.
| Resin Type | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Linker Stability to TFA | Cleavage Conditions | Key Advantages | Potential Challenges |
| Merrifield | Acid | 0.5 - 1.0 | Moderate | Strong acids (e.g., HF, TFMSA) | Cost-effective, classical resin for Boc-SPPS. | Partial cleavage of the peptide-resin linkage during repeated TFA treatments can lead to yield loss, especially for longer peptides.[1][2] |
| PAM | Acid | 0.5 - 1.0 | High | Strong acids (e.g., HF) | Increased stability of the linker to TFA compared to Merrifield resin, minimizing premature peptide loss.[1][3] | Requires harsher cleavage conditions (HF). |
| Wang | Acid | 0.4 - 1.0 | Low (Acid-labile) | Moderate acids (e.g., 50-95% TFA in DCM) | Mild cleavage conditions preserve sensitive moieties in the peptide. | Not ideal for standard Boc-SPPS due to linker instability with repeated TFA treatments. More suited for Fmoc-SPPS. |
| Rink Amide | Amide | 0.4 - 0.8 | High | Moderate acids (e.g., 50-95% TFA in DCM) | Direct synthesis of peptide amides with mild cleavage conditions.[4] | Potential for side reactions related to the linker during cleavage. |
Experimental Protocols
Detailed methodologies for the key steps in SPPS using Boc-Tyr(OtBu)-OH on different resins are provided below.
Resin Loading: Attachment of the First Amino Acid (Boc-Tyr(OtBu)-OH)
a) Merrifield Resin (Cesium Salt Method)
-
Preparation of Cesium Salt: Dissolve Boc-Tyr(OtBu)-OH (1 equivalent) in a mixture of ethanol and water. Neutralize the solution to pH 7.0 with an aqueous solution of cesium carbonate (Cs₂CO₃). Evaporate the solvent to dryness.
-
Attachment to Resin: Swell the Merrifield resin in N,N-dimethylformamide (DMF). Add the dried Boc-Tyr(OtBu)-OCs salt (1.5-2.0 equivalents relative to resin substitution) to the swollen resin.
-
Reaction: Heat the mixture at 50°C for 12-24 hours.
-
Washing: After the reaction, wash the resin sequentially with DMF, DMF/water, methanol, and dichloromethane (DCM).
-
Drying: Dry the resin under vacuum.
b) PAM Resin
Loading on PAM resin is typically achieved by coupling the pre-formed Boc-amino acid-PAM linker to an aminomethylated polystyrene resin to avoid racemization that can occur with direct esterification.
c) Wang Resin (DIC/DMAP Method)
-
Resin Swelling: Swell the Wang resin in DCM.
-
Activation: In a separate vessel, dissolve Boc-Tyr(OtBu)-OH (2-4 equivalents), 1-hydroxybenzotriazole (HOBt) (2-4 equivalents), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equivalents) in a minimal amount of DMF.
-
Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (2-4 equivalents) to the activated amino acid solution and immediately add the mixture to the swollen resin.
-
Reaction: Agitate the reaction mixture for 2-4 hours at room temperature.
-
Capping: To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DCM.
-
Washing and Drying: Wash the resin as described for the Merrifield resin and dry under vacuum.
d) Rink Amide Resin
The first amino acid is coupled to the Rink Amide resin after the removal of a temporary Fmoc protecting group that is often present on the linker.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc group from the linker.
-
Coupling: Couple Boc-Tyr(OtBu)-OH using standard coupling reagents such as HBTU/DIPEA or DIC/HOBt.
Standard Boc-SPPS Cycle for Peptide Elongation
The following diagram illustrates the general workflow for solid-phase peptide synthesis using the Boc strategy.
Final Cleavage and Deprotection
The conditions for cleaving the completed peptide from the resin and removing the side-chain protecting groups, including the tBu group from tyrosine, are resin-dependent.
a) Merrifield and PAM Resins
A strong acid cocktail is required. A typical cleavage cocktail is HF:anisole (9:1) at 0°C for 1-2 hours. Alternatively, trifluoromethanesulfonic acid (TFMSA) can be used.
b) Wang and Rink Amide Resins
A milder cleavage cocktail is sufficient. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours at room temperature. The TIS acts as a scavenger to prevent side reactions with the cleaved protecting groups.
Logical Comparison of Resin Characteristics
The choice of resin involves a trade-off between the desired C-terminal functionality, the stability of the linker throughout the synthesis, and the mildness of the final cleavage conditions.
Conclusion
The compatibility of Boc-Tyr(OtBu)-OH with solid-phase resins is excellent, provided the appropriate resin is selected based on the desired outcome of the peptide synthesis. For the synthesis of peptide acids using the Boc strategy, PAM resin offers superior stability over Merrifield resin, particularly for longer and more complex peptides, albeit at the cost of requiring harsher cleavage conditions. For the direct synthesis of peptide amides, Rink Amide resin is the support of choice, offering good stability and mild cleavage conditions. While Wang resin is highly versatile, its acid-labile linker makes it less suitable for traditional Boc-SPPS protocols that involve repeated TFA treatments.
The protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for the successful solid-phase synthesis of tyrosine-containing peptides. It is important to note that optimization of coupling times and cleavage conditions may be necessary for specific peptide sequences to achieve the highest possible yield and purity. Further direct comparative studies quantifying the performance of Boc-Tyr(OtBu)-OH on these resins would be highly beneficial to the scientific community.
References
Safety Operating Guide
Proper Disposal of Boc-Tyr-OtBu: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of N-α-t-Boc-O-t-butyl-L-tyrosine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and adhering to regulatory compliance. This guide provides a procedural, step-by-step approach to the disposal of Boc-Tyr-OtBu (tert-Butyl N-(tert-butoxycarbonyl)-L-tyrosinate), a common amino acid derivative used in peptide synthesis.
Hazard Assessment and Safety Precautions
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with this compound. While it is not classified as a hazardous substance, general laboratory safety protocols should always be observed.[1]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear splash goggles.
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: In case of dust formation, use a dust respirator. A self-contained breathing apparatus may be necessary for large spills.[1]
-
Body Protection: A full lab suit and boots are recommended, especially when handling large quantities.[1]
Handling and Storage:
-
Keep the container tightly closed and store in a cool place, not exceeding 5°C (41°F).
-
Keep away from heat and sources of ignition.
-
Avoid contact with strong oxidizing agents.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C18H27NO5 | |
| Molecular Weight | 337.41 g/mol | |
| Melting Point | 113-116 °C | |
| Storage Temperature | 2-30°C (short term), -20°C to -80°C (long term) | |
| Purity | ≥98% (TLC) |
Note: Specific disposal concentration limits are not provided in the available safety data sheets. Disposal must adhere to local, state, and federal regulations.
Disposal Protocol: A Step-by-Step Guide
The primary directive for the disposal of this compound is to act in accordance with federal, state, and local environmental control regulations. The following workflow provides a logical approach to ensure compliance.
Step 1: Waste Classification Consult your institution's Environmental Health and Safety (EHS) office to determine if this compound is classified as a hazardous waste in your specific location. This classification is the critical first step that will dictate the subsequent disposal process.
Step 2: Waste Segregation Proper segregation of chemical waste is essential to prevent unintended and potentially dangerous reactions. Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.
Step 3: Waste Collection and Labeling
-
Container: Use a designated and clearly labeled waste container. A sealed, non-reactive container, such as those made of polyethylene or glass, is generally suitable.
-
Labeling: The label must include the full chemical name ("tert-Butyl N-(tert-Butoxycarbonyl)-L-tyrosinate"), the CAS number (47375-34-8), and any relevant hazard symbols as required by your institution.
Step 4: Arranging for Disposal Once the waste is properly classified, segregated, and collected, it must be disposed of through a licensed chemical waste disposal service. Contact your EHS office to schedule a pickup. Ensure all required paperwork, such as waste manifests, is completed accurately.
Experimental Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Small Spill: Use appropriate tools to carefully place the spilled solid material into a convenient waste disposal container.
-
Large Spill: Use a shovel to transfer the spilled material into a suitable waste disposal container.
For any spill, ensure adequate ventilation and wear the appropriate PPE.
Decomposition Products
Under fire conditions, hazardous decomposition products may include oxides of carbon (CO, CO2) and nitrogen (NO, NO2).
By adhering to these procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure research environment and maintaining regulatory compliance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
